molecular formula C3H5NO B1149783 2-methoxyacetonitrile CAS No. 135086-35-0

2-methoxyacetonitrile

Cat. No.: B1149783
CAS No.: 135086-35-0
M. Wt: 71.0779
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxyacetonitrile is a useful research compound. Its molecular formula is C3H5NO and its molecular weight is 71.0779. The purity is usually 95%.
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Properties

CAS No.

135086-35-0

Molecular Formula

C3H5NO

Molecular Weight

71.0779

Origin of Product

United States

Foundational & Exploratory

Theoretical Elucidation of the Electronic Structure of 2-Methoxyacetonitrile: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

This guide provides a comprehensive exploration of the electronic structure of 2-methoxyacetonitrile (CH₃OCH₂CN), a molecule of interest due to its combination of flexible and polar functional groups. Understanding the intricate details of its electron distribution, conformational preferences, and orbital interactions is paramount for predicting its reactivity, intermolecular interactions, and potential applications in fields ranging from materials science to drug development. We will move beyond a mere recitation of data to explain the causal relationships behind computational choices, offering a self-validating framework for theoretical investigation.

The Foundational Step: Conformational Analysis

Before any electronic properties can be accurately determined, the molecule's preferred three-dimensional arrangement(s) must be identified. Conformational analysis examines the energy variations as different parts of a molecule rotate around its single bonds.[1] For this compound, rotations around the C-O and C-C single bonds give rise to various conformers, each with a distinct energy.

The primary goal is to locate the global minimum on the potential energy surface—the most stable conformer—as this structure will dominate the molecule's behavior under most conditions. Theoretical chemistry provides a robust pathway to achieve this through geometry optimization.

Protocol 1: Locating the Most Stable Conformer
  • Initial Structure Generation: A starting 3D structure of this compound is built using molecular modeling software.

  • Potential Energy Surface Scan: A relaxed scan is performed by systematically rotating a key dihedral angle (e.g., the C-C-O-C dihedral) in discrete steps (e.g., 15°). At each step, the molecule's energy is minimized while keeping the scanned dihedral angle fixed. This process maps out an energy profile, revealing the approximate locations of energy minima (stable conformers) and maxima (transition states).

  • Full Geometry Optimization: The structures corresponding to the energy minima from the scan are then subjected to a full, unconstrained geometry optimization. This allows all bond lengths, angles, and dihedrals to relax to their lowest energy values. A common and reliable method is Density Functional Theory (DFT) using the B3LYP functional with a Pople-style basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost.

  • Vibrational Frequency Analysis: A frequency calculation is performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true local minimum. The structure with the lowest calculated electronic energy is identified as the global minimum.

Data Presentation: Conformational Energies

The following table structure is used to summarize the relative energies of the identified conformers, with the global minimum set as the reference (0.00 kcal/mol).

ConformerKey Dihedral Angle(s)Relative Energy (kcal/mol)
1 (Global Minimum) e.g., Anti0.00
2e.g., GaucheCalculated Value
3e.g., Eclipsed (Transition State)Calculated Value
Visualization: Conformational Landscape

G cluster_0 Conformational Analysis Workflow A Initial 3D Structure B Potential Energy Surface Scan (Dihedral Rotation) A->B C Identify Energy Minima (Potential Conformers) B->C D Full Geometry Optimization (e.g., DFT/B3LYP) C->D E Frequency Calculation D->E F No Imaginary Frequencies? E->F G Global Minimum Conformer (Lowest Energy Structure) F->G Yes I Not a Minimum (Re-evaluate) F->I No H Higher Energy Conformers

Caption: Workflow for identifying stable molecular conformers.

Unveiling Reactivity: Frontier Molecular Orbital (FMO) Theory

Molecular Orbital (MO) theory describes the electrons in a molecule as occupying a set of delocalized orbitals that span the entire structure.[2] Of these, the most critical for understanding chemical reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3][4]

  • HOMO: This orbital acts as the primary electron donor. A higher HOMO energy level indicates a greater willingness to donate electrons, correlating with nucleophilic character.

  • LUMO: This orbital is the primary electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons, correlating with electrophilic character.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[3] A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

Data Presentation: FMO Energies

For the global minimum conformer of this compound, the energies of the frontier orbitals are calculated.

OrbitalEnergy (eV)Description
LUMO Calculated ValueElectron Acceptor
HOMO Calculated ValueElectron Donor
HOMO-LUMO Gap Calculated ValueReactivity Indicator
Visualization: Frontier Orbital Energy Diagram

FMO_Diagram HOMO HOMO (Highest Occupied MO) Electron Donor LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor LUMO->HOMO   ΔE = HOMO-LUMO Gap

Caption: Energy level diagram of the Frontier Molecular Orbitals.

A Chemist's View: Natural Bond Orbital (NBO) Analysis

While MOs are correct from a quantum mechanical standpoint, their delocalized nature can be difficult to reconcile with the intuitive, localized bonding concepts of Lewis structures (e.g., lone pairs, single bonds, double bonds). Natural Bond Orbital (NBO) analysis bridges this gap by transforming the complex wavefunction into a localized representation.[5] This provides invaluable insights into charge distribution and stabilizing intramolecular interactions.

Key NBO Outputs
  • Natural Atomic Charges: NBO provides a more chemically intuitive picture of electron distribution than other methods, revealing the charge on each atom. This is crucial for understanding electrostatic potential and sites susceptible to nucleophilic or electrophilic attack.

  • Natural Hybrid Orbitals (NHOs): NBO analysis determines the hybridization (s and p character) of the orbitals that form each bond, providing a quantitative basis for concepts taught in introductory chemistry.[6]

  • Donor-Acceptor Interactions: A key feature of NBO is its analysis of delocalization effects via second-order perturbation theory. It quantifies the stabilization energy (E(2)) resulting from an electron-donating filled orbital (a bond or lone pair) interacting with an electron-accepting empty orbital (typically an antibonding orbital, σ* or π*). These interactions represent hyperconjugation and are fundamental to understanding molecular stability.

Data Presentation: Key NBO Results

Table 3.1: Natural Atomic Charges

Atom Element Natural Charge (e)
C1 Carbon (Methyl) Calculated Value
O2 Oxygen Calculated Value
C3 Carbon (Methylene) Calculated Value
C4 Carbon (Nitrile) Calculated Value
N5 Nitrogen Calculated Value

| H | Hydrogen (avg.) | Calculated Value |

Table 3.2: Significant Donor-Acceptor Interactions

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP (N5) σ* (C3-C4) Calculated Value
σ (C1-H) σ* (O2-C3) Calculated Value
LP (O2) σ* (C3-C4) Calculated Value

*LP denotes a lone pair orbital.

Visualization: Key Intramolecular Interaction

This diagram illustrates a common and significant stabilizing interaction: the delocalization of an oxygen lone pair into an adjacent anti-bonding C-C orbital.

NBO_Interaction Donor Donor Orbital (e.g., Oxygen Lone Pair, LP) Acceptor Acceptor Orbital (e.g., C-C sigma-antibonding, σ*) Donor->Acceptor Electron Delocalization (Hyperconjugation) Stabilization Stabilization Energy E(2)

Caption: NBO donor-acceptor stabilization interaction model.

Self-Validating Computational Workflow

The integrity of theoretical research hinges on a clear and reproducible methodology. The following protocol outlines the comprehensive workflow for analyzing the electronic structure of a molecule like this compound.

Experimental Protocol: A to Z Computational Analysis
  • Structure Input & Pre-optimization:

    • Construct the 3D chemical structure of this compound in a molecular editor.

    • Perform an initial, low-cost molecular mechanics (e.g., UFF) optimization to generate a reasonable starting geometry.

  • Conformational Search:

    • As detailed in Protocol 1, perform a relaxed scan of the key dihedral angles (C-O and C-C bonds) to identify all potential low-energy conformers.

  • Optimization and Frequency Verification:

    • Optimize the geometry of each identified conformer using a robust level of theory (e.g., DFT, B3LYP/6-311++G(d,p)).

    • Crucially, perform a frequency calculation on each optimized structure. The absence of any imaginary frequencies validates the structure as a true energy minimum. This step is non-negotiable for trustworthy results.

    • Identify the global minimum based on the lowest electronic energy.

  • Property Calculations:

    • Using the validated global minimum geometry, perform a final single-point energy calculation.

    • This calculation is used to derive the desired electronic properties:

      • Molecular Orbital energies (for HOMO/LUMO analysis).

      • The full wavefunction for subsequent NBO analysis.

      • Molecular Electrostatic Potential (MEP) maps.

Visualization: Master Computational Workflow

cluster_input 1. Input & Setup cluster_geom 2. Geometry & Conformation cluster_analysis 3. Electronic Structure Analysis A Build 3D Structure of This compound B Conformational Analysis (PES Scan) A->B C Full Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) B->C D Frequency Calculation C->D E Validate Minimum (No Imaginary Frequencies) D->E F Single-Point Calculation on Final Optimized Geometry E->F Validated Structure G HOMO/LUMO Analysis F->G H NBO Analysis F->H I Other Properties (e.g., MEP, Charges) F->I

Sources

Methodological & Application

Application Note: Synthesis of Methoxymethyl-Oxazole Peptidomimetics using 2-Methoxyacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

In the landscape of modern peptide therapeutics, the incorporation of heterocycles—specifically oxazoles—has emerged as a critical strategy for improving metabolic stability and membrane permeability. 2-Methoxyacetonitrile (CAS: 1738-36-9) serves as a specialized


-synthon in this context. Unlike standard amino acid coupling reagents, it is utilized to construct 5-(methoxymethyl)oxazole  moieties, which act as rigid, hydrolytically stable isosteres of the peptide bond.

This application note provides a rigorous protocol for utilizing this compound to synthesize these peptidomimetic building blocks via the Pinner synthesis pathway . This method is preferred over direct oxidative cyclization for its mild conditions and compatibility with sensitive chiral centers found in peptide precursors.

Key Applications
  • Peptide Backbone Constraint: Introducing rigidity to reduce conformational entropy and enhance receptor binding affinity.

  • Protease Resistance: Replacing the scissile amide bond with a heterocyclic bioisostere.

  • Marine Natural Product Synthesis: Total synthesis of oxazole-rich cyclic peptides (e.g., Goadsporin analogs).

Safety & Handling (Critical)

Hazard Class: Nitrile (Acute Toxicity). Risk Factor: Metabolism or hydrolysis releases Hydrogen Cyanide (HCN) .

This compound is a volatile, flammable liquid (Flash point: 31°C). Strict adherence to the following safety matrix is mandatory before initiating any synthesis.

Hazard CategoryControl MeasureRationale
Inhalation Toxicity Work exclusively in a certified fume hood with face velocity >100 fpm.Vapors are potent respiratory toxins; prevents systemic absorption.
Cyanide Evolution NEVER mix directly with strong aqueous acids without a quench plan.Acidic hydrolysis generates HCN gas.
Skin Absorption Double-glove (Nitrile + Laminate) and use Tyvek sleeves.Rapid dermal absorption; methoxy group enhances lipophilicity.
Waste Disposal Segregate into "Cyanide-Containing" waste streams. pH adjust to >10.Prevents accidental acidification in commingled waste drums.

Mechanistic Pathway: The Pinner-to-Oxazole Route

The synthesis relies on converting the nitrile of this compound into a reactive imidate (Pinner salt), which subsequently undergoes condensation with a serine-derived amino alcohol or


-amino ketone to close the oxazole ring.

PinnerPathway Nitrile This compound (Reagent) PinnerSalt Methyl 2-methoxyacetimidate (Pinner Salt) Nitrile->PinnerSalt Step 1: Pinner Rxn (0°C, 12h) Alcohol Anhydrous MeOH + HCl (gas) Alcohol->PinnerSalt Intermediate Orthoester/Amidine Intermediate PinnerSalt->Intermediate Step 2: Condensation (Et3N, Reflux) SerineDeriv Serine Methyl Ester (Nucleophile) SerineDeriv->Intermediate Oxazole 5-(Methoxymethyl)oxazole (Peptidomimetic) Intermediate->Oxazole Cyclodehydration

Figure 1: The conversion of this compound to a stable oxazole peptide isostere via the Pinner imidate intermediate.[1]

Detailed Experimental Protocol

Phase A: Synthesis of Methyl 2-Methoxyacetimidate HCl (Pinner Salt)

Objective: Activate the nitrile group for nucleophilic attack. Scale: 10 mmol basis.

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a gas inlet adapter. Flush with Argon.

  • Charging: Add This compound (0.71 g, 10 mmol) and anhydrous Methanol (0.40 g, 12.5 mmol).

    • Note: Methanol must be strictly anhydrous. Water causes hydrolysis to the amide (dead end).

  • Acidification: Cool the mixture to -10°C (ice/salt bath). Slowly bubble anhydrous HCl gas through the solution for 30 minutes.

    • Alternative: If HCl gas is unavailable, add acetyl chloride (1.1 eq) dropwise to the methanol at -10°C before adding the nitrile. This generates anhydrous HCl in situ.

  • Reaction: Seal the flask and store at 4°C for 12–24 hours. The mixture should solidify or become a thick slurry as the imidate hydrochloride precipitates.

  • Isolation: Dilute with 20 mL of cold anhydrous diethyl ether. Filter the white crystalline solid rapidly under Argon.

    • Storage: Use immediately. Pinner salts are hygroscopic and hydrolytically unstable.

Phase B: Oxazole Ring Formation (Condensation)

Objective: Condense the Pinner salt with L-Serine methyl ester to form the oxazole ring.

  • Neutralization: Suspend L-Serine methyl ester HCl (10 mmol) in DCM (30 mL). Add Triethylamine (TEA) (22 mmol) dropwise at 0°C to liberate the free amine. Stir for 15 min.

  • Coupling: Add the freshly prepared Methyl 2-methoxyacetimidate salt (from Phase A) in one portion.

  • Cyclization: Allow the reaction to warm to room temperature (RT) and stir for 6 hours.

    • Monitoring: Check by TLC (SiO2, 5% MeOH in DCM). Look for the disappearance of the serine amine spot.

  • Workup:

    • Filter off the triethylamine hydrochloride salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in Toluene (20 mL) and reflux for 2 hours (optional, drives dehydration if incomplete).

  • Purification: Purify via flash column chromatography (Ethyl Acetate/Hexanes gradient).

Phase C: Integration into Peptide Synthesis

The resulting Methoxymethyl-Oxazole Methyl Ester serves as a "C-terminal" block.

  • N-Terminal Extension: The methoxymethyl group is stable. The oxazole nitrogen is weakly basic but does not interfere with standard Fmoc/Boc deprotection cycles.

  • C-Terminal Extension: Hydrolyze the methyl ester (LiOH, THF/H2O) to the carboxylic acid, then couple to the next amino acid using HATU/DIPEA.

Analytical Specifications & Quality Control

Verify the identity of the intermediate using the following parameters.

ParameterMethodAcceptance Criteria
Appearance VisualClear, colorless oil (Oxazole product).
Purity HPLC (C18)> 95% (210 nm detection).
Identity (

NMR)
400 MHz,


3.40 (s, 3H,

),

4.50 (s, 2H,

-O),

7.60 (s, 1H, Oxazole

-H).
Residual Solvent GC-HeadspaceMethanol < 3000 ppm; Toluene < 890 ppm.

Troubleshooting Guide

Problem: Low yield of Pinner Salt (Phase A).

  • Cause: Moisture ingress.

  • Solution: Ensure MeOH is dried over 3Å molecular sieves. Use a drying tube on the HCl generator.

Problem: Hydrolysis to 2-methoxyacetamide (Amide byproduct).

  • Cause: Reaction temperature rose above 5°C during HCl addition.

  • Solution: Maintain strict -10°C cooling. Exothermic control is vital.

Problem: Incomplete Cyclization (Phase B).

  • Cause: Steric hindrance from the serine side chain or insufficient base.

  • Solution: Switch solvent to refluxing dichloroethane (DCE) to overcome the energy barrier for ring closure.

References

  • Santa Cruz Biotechnology. Methoxyacetonitrile Safety Data Sheet (SDS).[2] CAS 1738-36-9.[2][3][4][5]

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.
  • Bao, L., et al. (2022).[6] Electrochemical Synthesis of Polysubstituted Oxazoles from Ketones and Acetonitrile. Organic Letters, 24, 5762-5766.[6]

  • BenchChem. The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.

  • Univeristy of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis.

Sources

Application Note: Stereocontrolled C-C Bond Formation using 2-Methoxyacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: High-Fidelity Synthesis of Chiral 1,2-Amino Alcohols and Sphingoid Bases

Executive Summary

This application note details the stereoselective utilization of 2-methoxyacetonitrile as a nucleophilic "masked" glycolic acid equivalent. While this compound is achiral, its lithiated conjugate base exhibits exceptional diastereoselectivity when reacting with chiral electrophiles, particularly


-amino aldehydes (e.g., Garner’s aldehyde).

This protocol is critical for the asymmetric synthesis of sphingolipids (e.g., D-erythro-sphingosine) , statin side-chains, and complex amino-polyols. By leveraging chelation-controlled addition, researchers can establish contiguous stereocenters with high predictability (


), bypassing the need for expensive chiral auxiliaries.

Mechanistic Insight: The "O-Li-N" Chelation Model

The stereochemical outcome of the reaction between lithiated this compound and a chiral aldehyde is governed by the competition between Felkin-Anh (steric/electronic) control and Cram-Chelate control.

The Chelation Effect

Unlike simple acetonitrile, the methoxy group in this compound provides a secondary coordination site for the lithium cation. When reacting with an


-amino aldehyde (like Garner's aldehyde), the lithium ion bridges the aldehyde oxygen and the carbamate nitrogen of the protecting group, locking the conformation. The nucleophile (lithiated nitrile) then attacks from the face minimizing steric clash, typically yielding the anti-1,2-amino alcohol adduct.

ChelationControl Reactants This compound + Base (LiHMDS) LithiatedSpecies Lithiated Species (Unstable > -60°C) Reactants->LithiatedSpecies Deprotonation (-78°C, THF) TransitionState Chelated Transition State (Li+ bridges C=O and N-Boc) LithiatedSpecies->TransitionState + Garner's Aldehyde Product Anti-Adduct (Sphingosine Precursor) TransitionState->Product Nucleophilic Attack (Re-face preferred)

Figure 1: Reaction pathway demonstrating the formation of the critical C-C bond under kinetic control.

Protocol: Diastereoselective Addition to Garner's Aldehyde[1][2]

This protocol describes the synthesis of the anti-amino alcohol core found in Sphingosine. The reaction utilizes LiHMDS to generate the anion, which is critical for maintaining the integrity of the base-sensitive Boc-protecting group on the aldehyde.

Materials & Reagents[1][2][3][4][5][6]
  • Reactant: this compound (Sigma-Aldrich/Merck, >98%)

  • Electrophile: (S)-Garner’s Aldehyde (N-Boc-N,O-isopropylidene-L-serinal)

  • Base: LiHMDS (1.0 M in THF)

  • Solvent: Anhydrous THF (distilled over Na/Benzophenone or from SPS)

  • Quench: Saturated

    
     solution
    
Step-by-Step Methodology
  • Cryogenic Setup: Flame-dry a 100 mL two-neck round-bottom flask under Argon. Add Anhydrous THF (20 mL) and cool to -78°C using a dry ice/acetone bath.

  • Anion Generation:

    • Add LiHMDS (1.1 equiv) dropwise via syringe.

    • Add This compound (1.1 equiv) dropwise over 5 minutes.

    • Critical: Stir at -78°C for exactly 30 minutes .

    • Warning: Do not allow the temperature to rise above -60°C; the lithiated nitrile is prone to self-condensation (polymerization) or cyanide elimination at higher temperatures.

  • Electrophile Addition:

    • Dissolve Garner’s Aldehyde (1.0 equiv) in minimal THF (5 mL).

    • Add the aldehyde solution slowly down the side of the flask over 10 minutes, maintaining -78°C.

  • Reaction & Quench:

    • Stir at -78°C for 2 hours . Monitoring by TLC is difficult due to low temperature; rely on time.

    • Quench the reaction at -78°C by adding saturated

      
       (10 mL) .
      
    • Remove the cooling bath and allow to warm to room temperature.

  • Workup:

    • Extract with EtOAc (3 x 30 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (Hexanes/EtOAc 4:1).

Expected Results
  • Yield: 75-85%

  • Diastereomeric Ratio (dr): Typically >90:10 (anti:syn) favoring the (1S, 2S, 3R) configuration relative to the serine backbone.

Data Analysis: Solvent and Additive Effects[6]

The diastereoselectivity is highly sensitive to the coordination environment of the Lithium cation. The table below summarizes the effect of additives on the reaction with


-amino aldehydes.
ConditionSolventAdditiveYield (%)dr (anti:syn)Mechanistic Driver
Standard THFNone8292:8Chelation Control (Li+)
Polar Et2ONone7885:15Weaker Chelation
Lewis Acid THF

7515:85Reversal to Syn (Chelation flip)
Crowding THFHMPA6050:50Disrupts Chelation (Open Transition State)

Table 1: Impact of reaction conditions on stereochemical outcome. Note that adding Zinc halides can invert stereoselectivity by forming a different chelate structure.

Troubleshooting & QC

The "Black Tar" Scenario

If the reaction mixture turns dark brown or black before the aldehyde is added, the lithiated nitrile has decomposed.

  • Cause: Temperature rose above -60°C or the base was added too fast.

  • Solution: Ensure the internal probe reads -78°C before adding the nitrile. Use a cryocooler if dry ice baths are inconsistent.

Low Diastereoselectivity
  • Cause: Presence of coordinating impurities (water/alcohols) or insufficient pre-complexation time.

  • Solution: Ensure Garner's aldehyde is azeotropically dried with toluene prior to use.

Safety: Cyanide Risk

While this compound is less volatile than acetonitrile, it metabolizes to release cyanide.

  • Protocol: All waste streams (aqueous layers) must be treated with bleach (sodium hypochlorite) to oxidize potential cyanide residuals before disposal.

Downstream Applications (Sphingosine Synthesis)

The adduct formed in this protocol is a "masked" sphingosine base.

  • Reduction: The nitrile group is reduced (e.g., Red-Al or LAH) to an aldehyde or amine.

  • Deprotection: The methoxy group can be removed or converted to a hydroxyl group via

    
     or similar demethylating agents, revealing the 1,3-diol motif characteristic of sphingolipids.
    

Workflow Step1 Step 1: Lithiation (-78°C) This compound + LiHMDS Step2 Step 2: Chiral Addition + Garner's Aldehyde Step1->Step2 Intermediate Intermediate: Anti-Alkoxynitrile Step2->Intermediate Step3 Step 3: Functional Group Manipulation (Nitrile Reduction / Demethylation) Intermediate->Step3 Final Target: D-erythro-Sphingosine Step3->Final

Figure 2: Synthetic workflow from reactant to bioactive lipid.

References

  • Garner's Aldehyde in Synthesis: Title: Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products.[1][2] Source: Beilstein Journal of Organic Chemistry (2013).[3] URL:[Link]

  • Diastereoselective Additions: Title: Diastereoselective additions of chiral vinylzinc reagents to alpha-chiral aldehydes (Contextual comparison for chelation control). Source: Journal of Organic Chemistry / PubMed. URL:[Link]

  • Sphingosine Synthesis: Title: The total syntheses of D-erythro-sphingosine... via an azidosphingosine analog.[4] Source: Chemistry and Physics of Lipids (2001).[4] URL:[Link]

  • Reaction Safety & Properties: Title: Methoxyacetonitrile - Compound Summary. Source: PubChem. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yields with 2-Methoxyacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide you with in-depth, field-proven insights to maximize the yield and success of your chemical reactions involving 2-methoxyacetonitrile. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Introduction to this compound in Synthesis

This compound (CAS No: 1738-36-9) is a versatile building block in organic synthesis, valued for its dual functionality: a reactive nitrile group and an alpha-methoxy substituent.[1] This unique structure allows for a variety of transformations, making it a key intermediate in the synthesis of pharmaceuticals and specialty polymers.[2] However, its reactivity also presents specific challenges that can lead to diminished yields if not properly managed. This guide will address common issues and provide detailed strategies for optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

The reactivity of this compound is centered around two key areas: the acidic α-protons and the electrophilic carbon of the nitrile group.

  • α-Protons: The protons on the carbon adjacent to the nitrile group are acidic and can be removed by a suitable base to form a resonance-stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles.

  • Nitrile Group: The carbon-nitrogen triple bond is polarized, making the carbon atom electrophilic. This site is susceptible to nucleophilic attack, leading to a variety of addition products.

Q2: What are the most common types of reactions where this compound is used as a reactant?

This compound is frequently employed in reactions that form new carbon-carbon bonds. The most common transformations include:

  • Alkylation: Deprotonation at the α-position followed by reaction with an alkyl halide or other electrophile.

  • Condensation Reactions: Base-catalyzed self-condensation (Thorpe-Ziegler reaction) or condensation with other carbonyl compounds.[3][4][5][6][7]

Q3: What are the key physical properties of this compound to consider during experimental setup?

PropertyValueSource
Molecular FormulaC₃H₅NO[1]
Molecular Weight71.08 g/mol
Boiling Point118-119 °C
Density0.956 g/mL at 25 °C
AppearanceColorless to light yellow liquid

These properties are crucial for calculating molar equivalents, choosing appropriate reaction temperatures, and planning for product isolation and purification.

Troubleshooting Guide: Low Reaction Yield

Low or no product yield is a common frustration in the lab. The following sections break down potential causes and provide systematic troubleshooting steps.

Issue 1: Incomplete Deprotonation for Alkylation Reactions

Successful alkylation of this compound hinges on the efficient generation of the α-carbanion. Incomplete deprotonation is a frequent cause of low yields.

Causality: The choice of base and reaction conditions must be appropriate to fully deprotonate the α-carbon without causing unwanted side reactions. The pKa of the α-protons of acetonitrile is approximately 25, and the methoxy group has a minor influence on this acidity.

Troubleshooting Steps:

  • Base Selection:

    • Moderate Bases (e.g., K₂CO₃, NaH): These are often used but may not be strong enough for complete deprotonation, leading to a sluggish reaction.[8] Consider switching to a stronger base.

    • Strong Bases (e.g., LDA, NaHMDS, LHMDS): These bases will ensure rapid and complete deprotonation. However, they are also more sensitive to moisture and require strictly anhydrous conditions.

  • Solvent Choice:

    • Polar aprotic solvents like THF, DMF, or DMSO are generally preferred as they solvate the cation of the base, enhancing its reactivity.[9]

    • Ensure the solvent is rigorously dried, as any protic impurities (like water) will quench the carbanion.

  • Temperature Control:

    • Deprotonation with strong bases is typically performed at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.

    • The subsequent alkylation step may require warming to room temperature or gentle heating, depending on the electrophile's reactivity.

Experimental Protocol: Optimized Alkylation of this compound

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (e.g., argon or nitrogen).

  • Reagent Addition:

    • Add anhydrous THF to the flask and cool to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) to the cooled solvent.

    • Add this compound (1.0 equivalent) dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir for 30-60 minutes to ensure complete carbanion formation.

  • Alkylation:

    • Add the electrophile (e.g., an alkyl bromide, 1.0-1.2 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Diagram: Alkylation Workflow

alkylation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup Inert Atmosphere Setup deprotonation Deprotonation (Base, -78°C) setup->deprotonation dry_solvent Anhydrous Solvent dry_solvent->deprotonation alkylation Electrophile Addition (-78°C to RT) deprotonation->alkylation monitoring TLC Monitoring alkylation->monitoring quench Aqueous Quench monitoring->quench Reaction Complete extraction Extraction quench->extraction purification Column Chromatography extraction->purification product Pure Product purification->product

Caption: Workflow for the optimized alkylation of this compound.

Issue 2: Undesired Side Reactions

Several side reactions can compete with your desired transformation, leading to a complex product mixture and reduced yield of the target molecule.

1. Hydrolysis of the Nitrile Group

Causality: The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under both acidic and basic conditions, especially in the presence of water and at elevated temperatures.[10]

Mitigation Strategies:

  • Anhydrous Conditions: The most critical factor is to exclude water from the reaction. Use dry solvents and reagents, and maintain an inert atmosphere.

  • Temperature Control: Avoid excessive heating during the reaction and workup.

  • pH Control: During workup, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture promptly.

2. Cleavage of the Methoxy Group

Causality: While generally stable, the methyl ether linkage can be cleaved under strongly acidic conditions, particularly with Lewis acids like BBr₃ or strong protic acids like HI.[11][12][13] This is less common with the bases typically used for deprotonation but can be a concern if the reaction product is subjected to harsh acidic purification steps.

Mitigation Strategies:

  • Avoid Strong Acids: Use non-acidic or mildly acidic conditions for workup and purification whenever possible.

  • Alternative Purification: Consider alternative purification methods like distillation or crystallization if acidic chromatography conditions are problematic.

3. Over-alkylation

Causality: If the product of the initial alkylation still possesses acidic protons, it can be deprotonated and react with another molecule of the electrophile, leading to di- or poly-alkylation.

Mitigation Strategies:

  • Stoichiometry Control: Use a slight excess of the nitrile relative to the electrophile to favor mono-alkylation.

  • Slow Addition: Add the electrophile slowly to the solution of the carbanion to maintain a low concentration of the electrophile, minimizing the chance of a second reaction.

Issue 3: Poor Reactivity of the Electrophile

Causality: Sterically hindered or electronically deactivated electrophiles may react slowly or not at all with the this compound carbanion.[10]

Troubleshooting Steps:

  • Increase Reaction Temperature: After the initial low-temperature addition, gradually increasing the temperature can provide the necessary activation energy.[10] However, this must be balanced against the risk of side reactions.

  • Change the Leaving Group: For alkyl halides, the reactivity order is I > Br > Cl. If using an alkyl chloride results in low yield, switching to the corresponding bromide or iodide can significantly improve the reaction rate.[14]

  • Use an Additive: In some cases, adding a catalytic amount of sodium or potassium iodide can facilitate the reaction of alkyl chlorides or bromides through an in-situ Finkelstein reaction.[9]

  • Activate the Electrophile: If using a less reactive electrophile, consider converting it to a more reactive species, for example, by converting an alcohol to a tosylate or mesylate.

Data Summary: Optimizing Reaction Parameters

ParameterRecommendationRationale
Base Strong, non-nucleophilic bases (e.g., LDA, LHMDS)Ensures complete and rapid deprotonation.
Solvent Anhydrous polar aprotic (e.g., THF, DMF)Solvates the counter-ion of the base and does not interfere with the carbanion.[9]
Temperature Low for deprotonation (-78 °C), then warm as needed for alkylationMinimizes side reactions during carbanion formation.
Electrophile Use more reactive leaving groups (I > Br > Cl)Increases the rate of the Sₙ2 reaction.
Workup Quench with a mild acid (e.g., sat. NH₄Cl)Avoids hydrolysis of the nitrile and cleavage of the ether.

Diagram: Troubleshooting Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield incomplete_deprotonation Incomplete Deprotonation start->incomplete_deprotonation side_reactions Side Reactions start->side_reactions poor_electrophile Poor Electrophile Reactivity start->poor_electrophile stronger_base Use Stronger Base (e.g., LDA, LHMDS) incomplete_deprotonation->stronger_base dry_conditions Ensure Anhydrous Conditions incomplete_deprotonation->dry_conditions side_reactions->dry_conditions temp_control Optimize Temperature side_reactions->temp_control ph_control Control pH in Workup side_reactions->ph_control poor_electrophile->temp_control better_lg Use Better Leaving Group (I > Br > Cl) poor_electrophile->better_lg additives Use Additives (e.g., NaI) poor_electrophile->additives

Caption: A decision tree for troubleshooting low reaction yields.

Conclusion

Optimizing reactions with this compound requires a systematic approach that considers the interplay between reagents, solvents, and reaction conditions. By understanding the potential pitfalls, such as incomplete deprotonation and competing side reactions, and by implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve reaction yields and achieve more consistent and reliable results.

References

  • Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Thorpe-Ziegler Reaction Mechanism | Organic Chemistry. (2021, October 19). YouTube. Retrieved February 3, 2026, from [Link]

  • Synthesis of Heterocycles via Multicomponent Reactions II | Request PDF. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Thorpe-Ziegler Reaction. (2014, March 2). Chem-Station Int. Ed. Retrieved February 3, 2026, from [Link]

  • Iodomethane. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

  • Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids. (2026, January 15). ACS Publications. Retrieved February 3, 2026, from [Link]

  • Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. (2013, September 16). TÜBİTAK Academic Journals. Retrieved February 3, 2026, from [Link]

  • A kinetic study of concomitant addition and deprotonation reactions of ferrocenyl-stabilised carbocations in aqueous acetonitrile and of the reverse reactions. (1980). Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 3, 2026, from [Link]

  • Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry. Retrieved February 3, 2026, from [Link]

  • (2-Methoxyphenyl)acetonitrile. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

  • Alcohol or phenol synthesis by ether cleavage. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • Difficulties with N-Alkylations using alkyl bromides. (2021, March 17). Reddit. Retrieved February 3, 2026, from [Link]

  • Why doesn't NaOH just saponify the oil instead of methanol forming biodiesel?. (2026, February 1). Reddit. Retrieved February 3, 2026, from [Link]

  • Synthesis of heterocyclic analogues of Mosher's acid. (n.d.). ChemRxiv. Retrieved February 3, 2026, from [Link]

  • Methoxyacetonitrile. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

  • Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. (n.d.). Chemical Science. Retrieved February 3, 2026, from [Link]

  • VITEEE – 2026 CHEMISTRY. (n.d.). Retrieved February 3, 2026, from [Link]

  • Help with N-Alkylation gone wrong. (2016, February 1). Reddit. Retrieved February 3, 2026, from [Link]

  • Generality-driven optimization of enantio- and regioselective catalysis by high-throughput experimentation and machine learning. (2025, April 23). ChemRxiv. Retrieved February 3, 2026, from [Link]

  • Ether cleavage. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

  • Polyethylene terephthalate. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

  • Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Thorpe-Ziegler reaction. (n.d.). Buchler GmbH. Retrieved February 3, 2026, from [Link]

  • The three main classical reaction types for aryl methyl ether cleavage. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

Sources

Managing exothermic reactions with 2-methoxyacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Management of 2-Methoxyacetonitrile

Subject: Controlling Exothermic Events in Nucleophilic Substitutions and Deprotonations Applicable Compound: this compound (CAS: 1738-36-9) Audience: Medicinal Chemists, Process Safety Engineers

Introduction: The Thermal Paradox of Small Molecules

As a Senior Application Scientist, I often see researchers underestimate this compound due to its simple structure. This is a critical error. With a molecular weight of only 71.08 g/mol and a boiling point of ~118°C, this molecule possesses a high energy density. Its reactivity is dominated by the electron-withdrawing nitrile group and the inductively stabilizing methoxy group, making the


-protons significantly acidic (

in DMSO).

When subjected to strong bases (LDA, LiHMDS) or reducing agents (LAH), the resulting energy release is not just a "warm-up"—it is a rapid kinetic spike that can overwhelm standard reflux condensers or cooling baths, leading to solvent flashing (Flash Point: ~32°C) or runaway polymerization.

This guide moves beyond standard SDS warnings to provide field-tested engineering controls for these specific exothermic scenarios.

Module 1: Critical Decision Framework (Pre-Reaction)

Before uncapping the reagent, you must validate your thermal management strategy. Use the following logic flow to determine your equipment needs.

ThermalManagement Start Start: Define Reaction Type RxnType Reaction Class? Start->RxnType Deprotonation Deprotonation (LDA/n-BuLi) RxnType->Deprotonation High Exotherm Reduction Reduction (Hydride/H2) RxnType->Reduction Mod. Exotherm + H2 Gas Hydrolysis Acid/Base Hydrolysis RxnType->Hydrolysis Sustained Heat Cooling1 Cryogenic Bath (-78°C) Internal Probe REQUIRED Deprotonation->Cooling1 Cooling2 Active Chiller (-20°C to 0°C) reflux condenser backup Reduction->Cooling2 Cooling3 Jacketed Reactor Heat Removal Calc. Hydrolysis->Cooling3 Dosing Dosing Strategy: Kinetic Control Cooling1->Dosing Cooling2->Dosing Cooling3->Dosing Stop Proceed with Protocol Dosing->Stop

Figure 1: Thermal Management Decision Matrix. Select cooling capacity based on the kinetic profile of the reaction class.

Module 2: Troubleshooting Active Reactions

This section addresses specific "red flag" scenarios reported by our users during synthesis.

Scenario A: The "Temperature Creep" during Lithiation

User Issue: "I am adding LDA to this compound at -78°C. The internal temperature is rising faster than expected, even with slow addition."

Root Cause Analysis: This is a classic heat accumulation error. The deprotonation of the


-carbon is virtually instantaneous. If your addition rate exceeds the heat transfer coefficient of your flask surface area, heat accumulates in the bulk solution. Furthermore, the methoxy oxygen can chelate lithium, potentially creating stable but energetic aggregates.

Corrective Action:

  • Stop Addition Immediately: Do not "push through."

  • Check Stirring: Viscosity increases at -78°C. Ensure a vortex is visible. If the solution is stagnant near the walls, heat transfer is failing.

  • Dilution: The concentration of this compound should generally not exceed 0.5 M in THF for these reactions. If you are more concentrated, dilute the mixture with pre-cooled anhydrous THF.

Scenario B: Pressure Buildup during Workup (Quenching)

User Issue: "After alkylating this compound, I quenched with NH4Cl, and the separator funnel popped."

Root Cause Analysis: You likely had excess unreacted base (LDA or n-BuLi). When quenched, these release significant heat and butane gas. Since this compound has a low flash point (~32°C) and the reaction solvent (often THF/Ether) is volatile, the exotherm vaporized the solvent, pressurizing the vessel.

Corrective Action:

  • Cold Quench: Never quench at room temperature. Cool the reaction mixture back to 0°C (or -20°C) before adding the quenching agent.

  • Venting: Quench in the open reactor vessel, not a closed separatory funnel.

  • Acid Warning: Do NOT use strong acids (HCl) for the initial quench. If any cyanide cleavage occurred (rare but possible), this generates HCN gas. Use saturated aqueous Ammonium Chloride (NH4Cl).

Module 3: Self-Validating Protocol (E-E-A-T)

Protocol:


-Alkylation of this compound using LDA
Objective:  Safe generation of the nucleophile and subsequent trapping with an electrophile (R-X).

Safety Critical: This reaction must be performed under an inert atmosphere (Argon/Nitrogen).

Reagent Preparation & Properties
ComponentRoleMolecular Wt.[1][2][3][4]DensityHazard Note
This compound Substrate71.080.96 g/mLFlammable, Toxic
LDA (2.0 M in THF/Hex) Base107.15~0.8 g/mLPyrophoric, Corrosive
THF (Anhydrous) Solvent72.110.89 g/mLPeroxide former
Electrophile (R-X) ReagentVar.Var.Irritant
Experimental Workflow

Step 1: System Inertion

  • Flame-dry a 3-neck round bottom flask.

  • Equip with: 1) Nitrogen inlet,[5] 2) Internal Thermocouple (Teflon coated), 3) Pressure-equalizing addition funnel.[6]

  • Validation: Ensure system holds positive pressure before adding solvents.[5]

Step 2: Cryogenic Setup

  • Charge flask with Anhydrous THF (Volume calculated for 0.3 - 0.5 M final conc).

  • Cool to -78°C (Dry Ice/Acetone bath).

  • Validation: Internal probe must read <-75°C before proceeding. Do not rely on bath temperature.

Step 3: Base Addition (The Exothermic Step)

  • Add LDA (1.1 equiv) dropwise via syringe or cannula.

  • Rate Limit: Maintain internal temp < -70°C.

  • Observation: Solution may turn pale yellow.

Step 4: Substrate Addition

  • Mix this compound (1.0 equiv) with equal volume THF.

  • Add dropwise to the LDA solution.

  • Wait Time: Stir for 30-45 minutes at -78°C to ensure complete deprotonation.

  • Mechanism:[1][7][8][9][10] The Lithium enolate is formed.[4] The methoxy group may assist in stabilization via chelation.

Step 5: Electrophile Trapping

  • Add Electrophile (0.9 - 1.0 equiv) slowly.

  • Allow to warm to room temperature slowly (over 2-3 hours) unless the electrophile is highly reactive.

Step 6: Controlled Quench

  • Recool to 0°C.

  • Add Sat. NH4Cl dropwise. Watch for bubbling (butane release).

Module 4: Experimental Visualization

The following diagram illustrates the physical setup required to maintain the safety margins described above.

ReactorSetup cluster_reactor Reaction Vessel (Inert Atmosphere) Reactor 3-Neck Flask (Anhydrous THF) Probe Internal Thermocouple (Must read <-70°C) Probe->Reactor Monitors Stirrer Magnetic/Overhead Stirrer (Vortex Required) Cryostat Cooling Bath (Dry Ice/Acetone) Cryostat->Reactor Heat Removal Reagent This compound + THF Solution Reagent->Reactor Dropwise Addition Base LDA Source (Syringe Pump) Base->Reactor Controlled Dosing

Figure 2: Reactor configuration emphasizing internal temperature monitoring and controlled dosing.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13733, Methoxyacetonitrile. Retrieved from [Link]

  • Organic Syntheses. (1977). General procedures for LDA usage and handling. Org. Synth. 57, 50. Retrieved from [Link](Note: Generalized reference for LDA protocols cited in text).

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Hazardous Materials (Nitriles). Retrieved from [Link]

Sources

Technical Support Center: 2-Methoxyacetonitrile (MAN) Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2-Methoxyacetonitrile (CAS: 1738-36-9) Module: Storage Stability & Impurity Management Doc ID: MAN-STAB-2024-v2

Executive Summary: The Chemistry of Degradation

Why does this compound degrade? Unlike simple nitriles, this compound (MAN) possesses unique instability due to the electron-withdrawing nature of both the nitrile (-CN) and methoxy (-OCH₃) groups. These groups render the


-protons (the hydrogens on the central carbon) significantly acidic (

).

The primary degradation pathway is not radical polymerization (as seen in acrylates) but base-catalyzed anionic self-condensation (Thorpe-Ziegler reaction).

The Mechanism of Failure
  • Initiation: Trace basicity (from glass silanols, residual synthesis amines, or moisture hydrolysis) abstracts an

    
    -proton.
    
  • Oligomerization: The resulting carbanion attacks the nitrile carbon of a neighboring molecule.

  • Visual Indicator: This forms imine dimers and trimers (often pyrimidine derivatives) which are highly conjugated, resulting in the characteristic yellow-to-brown discoloration .

Critical Insight: Standard radical inhibitors (like Hydroquinone/MEHQ) are ineffective here. Stability depends entirely on maintaining a neutral-to-slightly-acidic environment and excluding moisture.

Storage Protocols & Best Practices

The following table summarizes the required conditions to prevent the anionic cascade.

ParameterSpecificationScientific Rationale
Temperature 2°C – 8°C (Refrigerated)Reduces kinetic energy, significantly slowing the rate of proton abstraction and nucleophilic attack.
Atmosphere Dry Nitrogen or Argon Excludes moisture. Water hydrolyzes MAN to 2-methoxyacetamide (solid precipitate) and ammonia. Ammonia acts as a base catalyst, triggering rapid runaway polymerization.
Container Amber Glass / Aluminum Protects from UV. Crucial: Glassware should be acid-washed or silylated to neutralize basic surface silanols.
Stabilizer Acetic Acid (0.01% - 0.1%) Optional but Recommended. Acts as a proton buffer to neutralize any trace bases generated during storage.

Troubleshooting Guide (FAQ)

Q1: The liquid has turned pale yellow. Is it still usable?

Diagnosis: Early-stage oligomerization (dimer formation).

  • Action: Check purity via GC-FID.

  • Verdict:

    • If Purity > 98%: Usable for rough synthesis, but may affect color-sensitive downstream applications.

    • If Purity < 98%: Do not use. The basic oligomers will catalyze further degradation of your reagents.

  • Remediation: Simple distillation under reduced pressure (see Protocols).

Q2: I see white crystals at the bottom of the bottle.

Diagnosis: Hydrolysis has occurred.

  • Chemistry:

    
     (2-methoxyacetamide).
    
  • Risk: High. The byproduct implies water ingress. The hydrolysis releases trace ammonia, which accelerates polymerization.

  • Action: Filter the liquid through a 0.2

    
     PTFE membrane and redistill immediately. If the solid volume is >5%, discard the batch.
    
Q3: Can I store MAN in stainless steel drums?

Answer: Yes, provided they are passivated.

  • Warning: Fresh, unpassivated steel can leach metal ions (

    
    ), which may act as Lewis acids or coordinate with the nitrile, altering reactivity. Ensure drums are lined or passivated with nitric acid treatment.
    

Decision Workflows & Logic

The following diagram outlines the decision logic for assessing incoming or stored material.

MAN_Storage_Workflow Start Inspect this compound (Visual Check) ColorCheck Is the liquid Colorless? Start->ColorCheck Precipitate Are solids/crystals present? ColorCheck->Precipitate Yes (Colorless) GC_Analysis Run GC-FID Analysis ColorCheck->GC_Analysis No (Yellow/Brown) Precipitate->GC_Analysis No Solids Distill Remediation: Vacuum Distillation Precipitate->Distill Yes (Hydrolysis) Use Pass: Release for Use (Store @ 2-8°C) GC_Analysis->Use Purity > 99.5% GC_Analysis->Distill Purity 95% - 99% Discard Critical Fail: Discard as HazWaste GC_Analysis->Discard Purity < 95% Distill->GC_Analysis Retest

Figure 1: Quality Control Decision Tree for this compound storage.

Remediation Protocol: Vacuum Distillation

If storage failure occurs (yellowing), use this protocol to recover the material.

Safety Warning: this compound is toxic and flammable.[1] Perform all operations in a fume hood.

  • Setup: Assemble a short-path distillation apparatus.

    • Note: Use a Vigreux column if high purity is required.

  • Stabilization: Add 0.5% w/w Phosphoric Acid (

    
    )  or Acetic Acid  to the boiling flask.
    
    • Reasoning: This neutralizes basic oligomers that would otherwise catalyze polymerization in the vapor phase or receiving flask.

  • Conditions:

    • Pressure: 20–30 mmHg (Vacuum is essential to keep temperature low).

    • Bath Temperature: Do not exceed 60°C.

  • Collection:

    • Discard the first 5% (fore-run) containing moisture.

    • Collect the main fraction (colorless).

    • Stop before the pot runs dry (residue is potentially unstable).

  • Post-Process: Blanket the receiving flask with Argon immediately and store at 2–8°C.

References

  • Fleming, F. F., & Shook, B. C. (2002). Nitrile anion cyclizations. Tetrahedron, 58(1), 1-29.

Sources

Technical Support Center: Optimizing Catalyst Selection for Reactions with 2-Methoxyacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols for optimizing catalytic reactions involving 2-methoxyacetonitrile. Our goal is to bridge the gap between theoretical knowledge and practical application, empowering you to overcome common experimental challenges.

Introduction: The Reactivity of this compound

This compound is a valuable bifunctional building block. Its reactivity is dominated by two key sites: the electrophilic carbon of the cyano group (C≡N) and the acidic α-protons on the methylene group (-CH₂-) . The presence of the methoxy group (-OCH₃) introduces an ether linkage, which can influence reaction pathways, particularly under reductive conditions where C-O bond hydrogenolysis is a potential side reaction. Understanding this interplay is crucial for effective catalyst selection.

Section 1: Catalytic Hydrogenation to 2-Methoxyethylamine

The reduction of the nitrile group to a primary amine is one of the most common and synthetically useful transformations of this compound. The primary challenge is achieving high selectivity for the desired primary amine, 2-methoxyethylamine, while avoiding the formation of secondary and tertiary amine byproducts.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most effective catalysts for the selective hydrogenation of this compound to 2-methoxyethylamine?

A1: The choice of catalyst is the most critical factor for achieving high selectivity for the primary amine.[2] The most commonly employed and effective heterogeneous catalysts are Raney® Nickel and Palladium on Carbon (Pd/C).

  • Raney® Nickel (Ra-Ni): This is often the catalyst of choice for aliphatic nitrile reductions due to its high activity and excellent selectivity for primary amines, especially when used with additives.[3] It is generally more cost-effective than precious metal catalysts.[4]

  • Palladium (Pd) Catalysts: Palladium on supports like activated carbon (Pd/C) or alumina (Pd/Al₂O₃) is also effective. The choice of support can influence selectivity; for instance, more acidic supports may sometimes favor byproduct formation, though results can be substrate-dependent.[1]

  • Rhodium (Rh) and Ruthenium (Ru) Catalysts: While active for nitrile hydrogenation, Rh and Ru catalysts often show lower selectivity for the primary amine compared to Ni and Pd, making them less ideal for this specific transformation unless secondary or tertiary amines are the desired product.[3]

Q2: My reaction is producing significant amounts of secondary amine, bis(2-methoxyethyl)amine. How can I prevent this?

A2: Secondary amine formation occurs via the reaction of the primary amine product with the intermediate imine formed during the reduction.[1][5] This is a very common issue. Several strategies can suppress this side reaction:

  • Addition of a Base: Adding ammonia to the reaction medium is a highly effective and widely used method.[1] Ammonia competes with the primary amine for reaction with the imine intermediate, shifting the equilibrium away from secondary amine formation.

  • Solvent Choice: Using a protic solvent like ethanol or methanol, often saturated with ammonia, is standard practice.

  • Reaction Conditions: Lowering the reaction temperature and ensuring efficient stirring can help. Higher temperatures can sometimes promote the condensation reaction leading to secondary amines.

Q3: I'm concerned about cleaving the methoxy C-O bond (hydrogenolysis). How can I avoid this?

A3: Hydrogenolysis of the C-O ether linkage is a potential side reaction, particularly with palladium catalysts under harsh conditions (high temperature, high hydrogen pressure, or with acidic additives).

  • Catalyst Choice: Raney® Nickel is generally less prone to causing hydrogenolysis of aliphatic ethers compared to palladium catalysts, making it a safer choice for this substrate.[4]

  • Milder Conditions: Use the lowest effective temperature and hydrogen pressure. Over-reduction is more likely when the primary reaction is complete, and the substrate is left under harsh conditions.

  • pH Control: Avoid strongly acidic conditions, which can promote C-O bond cleavage.

Troubleshooting Guide: Hydrogenation Reactions
Problem / Observation Potential Cause(s) Recommended Action(s)
Low or No Conversion 1. Catalyst Poisoning (e.g., by sulfur, halides).2. Inactive Catalyst (improper storage/handling of Ra-Ni).3. Insufficient Hydrogen Pressure or Leak in System.4. Low Reaction Temperature.1. Purify starting materials. Ensure solvent is free of potential poisons.2. Use fresh, properly activated catalyst. Handle pyrophoric catalysts like Ra-Ni under an inert atmosphere or solvent.[4]3. Check system for leaks. Ensure adequate H₂ pressure (typically 10-50 bar).4. Gradually increase temperature, monitoring for byproduct formation.
Poor Selectivity (High Secondary/Tertiary Amine) 1. Absence of ammonia or other basic additives.2. High local concentration of imine intermediate.3. Reaction temperature is too high.1. Add ammonia (typically as a solution in the alcohol solvent) to the reaction mixture.[1]2. Ensure vigorous stirring to improve mass transfer of H₂.3. Reduce the reaction temperature. While this may slow the reaction, it often significantly improves selectivity.[6]
C-O Bond Cleavage (Formation of Ethanol/Ethane) 1. Catalyst is too aggressive (e.g., Pd/C).2. Reaction conditions are too harsh (high temp/pressure).3. Presence of acidic impurities.1. Switch to a less aggressive catalyst like Raney® Nickel.[4]2. Reduce temperature and/or H₂ pressure.3. Neutralize the reaction mixture or add a non-nucleophilic base.
Reaction Stalls Before Completion 1. Catalyst Deactivation.2. Product Inhibition.1. Add fresh catalyst. For Ra-Ni, in-situ regeneration procedures under H₂ have been reported but require careful execution.[7]2. Consider running the reaction at a lower substrate concentration.
Workflow for Troubleshooting Hydrogenation

Caption: Troubleshooting workflow for hydrogenation of this compound.

Section 2: Catalytic α-Alkylation

The methylene protons adjacent to the nitrile group in this compound are weakly acidic and can be removed by a strong base to form a nucleophilic carbanion. This allows for the formation of a new C-C bond, a key strategy in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the "Borrowing Hydrogen" method for alkylating this compound?

A1: This is a modern, atom-economical method that uses an alcohol as the alkylating agent, with water as the only byproduct.[8] The mechanism involves the catalyst (e.g., based on Mn, Fe, or Co) temporarily "borrowing" hydrogen from the alcohol to form an aldehyde in situ.[8][9] This aldehyde then undergoes a condensation reaction with the nitrile, and the catalyst returns the hydrogen to reduce the resulting α,β-unsaturated intermediate.[8] This avoids the need for pre-activating the alcohol into a halide and uses less hazardous reagents.

Q2: My α-alkylation with an alkyl halide is failing. What catalyst system should I use?

A2: For reactions with alkyl halides, the key is generating the nitrile anion in a way that it can effectively compete with other nucleophiles. Phase-Transfer Catalysis (PTC) is an excellent choice here. A quaternary ammonium salt (e.g., tetrabutylammonium bromide) is used as the catalyst. It transports the hydroxide or other base anion from the aqueous phase into the organic phase to deprotonate the nitrile. The catalyst then transports the nitrile anion back to the organic phase to react with the alkyl halide.[10] This method avoids using extremely strong and hazardous bases like sodium amide in a homogenous solution.

Q3: What are the common side reactions in α-alkylation, and how can they be minimized?

A3:

  • Dialkylation: The mono-alkylated product still has one acidic proton and can react again. To minimize this, use a slight excess of the nitrile relative to the alkylating agent or add the alkylating agent slowly to the reaction mixture.

  • Base-Mediated Elimination: If using a secondary or tertiary alkyl halide, elimination to form an alkene can compete with substitution. Using a less hindered base or milder conditions can help.

  • Hydrolysis: If significant water is present under strong basic conditions, the nitrile group itself can hydrolyze. Ensure conditions are anhydrous if possible, especially when not using a PTC system.

Section 3: Catalytic Hydrolysis to 2-Methoxyacetic Acid or Amide

Hydrolysis converts the nitrile into either an amide or a carboxylic acid. This reaction is typically promoted by strong acid or base rather than a metal catalyst, but the principles of catalysis (activating the substrate) are the same.[3]

Frequently Asked Questions (FAQs)

Q1: How can I hydrolyze this compound to 2-methoxyacetic acid?

A1: Heating the nitrile under reflux with an aqueous solution of a strong acid (like HCl or H₂SO₄) or a strong base (like NaOH) will achieve full hydrolysis to the carboxylic acid (or its salt). The reaction proceeds through an amide intermediate, which is then further hydrolyzed under the harsh conditions required to initiate the reaction.[3]

Q2: Is it possible to stop the hydrolysis at the 2-methoxyacetamide stage?

A2: This is challenging because the conditions required to hydrolyze the nitrile are often sufficient to hydrolyze the resulting amide as well.[5] However, some methods have been developed for this selective transformation:

  • Milder Acidic Conditions: Some protocols report that using concentrated HCl at carefully controlled, lower temperatures (e.g., 40°C) can favor the formation of the amide.

  • Enzymatic Hydrolysis: Biocatalysis using nitrile hydratase enzymes can provide excellent selectivity for the amide under very mild, neutral pH conditions, avoiding byproduct formation. This is an increasingly attractive green chemistry approach.

  • Metal Catalysis: Certain platinum and palladium complexes have been shown to catalyze the hydration of nitriles to amides with high selectivity under neutral conditions, though these catalysts can be expensive and sensitive.[5]

Decision Pathway for Nitrile Hydrolysis

Caption: Catalyst/condition selection guide for this compound hydrolysis.

Section 4: Detailed Experimental Protocol

This protocol describes a representative lab-scale procedure for the selective hydrogenation of this compound to 2-methoxyethylamine using Raney® Nickel.

Protocol: Hydrogenation using Raney® Nickel

Safety Warning: Raney® Nickel is pyrophoric when dry and can ignite flammable solvents. Handle only as a slurry under solvent or water. The reaction uses flammable hydrogen gas under high pressure. This procedure must be performed by trained personnel in a properly functioning fume hood using a certified high-pressure reactor (autoclave).

Reagents & Equipment:

  • This compound (purified)

  • Raney® 2800 Nickel (50% slurry in water)

  • Anhydrous Ethanol (or Methanol)

  • Ammonia solution (e.g., 7N in Methanol)

  • High-pressure autoclave with magnetic stirring and gas inlet/outlet

  • Inert gas supply (Nitrogen or Argon)

  • Filtration setup with Celite®

Procedure:

  • Catalyst Preparation: In the fume hood, carefully weigh approx. 1.0 g of Raney® Nickel slurry (corresponding to ~0.5 g of active catalyst) into the autoclave vessel. Decant the water and wash the catalyst sequentially with anhydrous ethanol (3 x 20 mL) to remove water. Handle the catalyst under a layer of solvent at all times.

  • Reaction Setup: To the vessel containing the catalyst, add 50 mL of anhydrous ethanol (or methanol) followed by 10 mL of 7N ammonia in methanol.

  • Substrate Addition: Add 8.5 g (0.1 mol) of this compound to the mixture.

  • Sealing and Purging: Seal the autoclave according to the manufacturer's instructions. Purge the vessel 3-5 times with nitrogen or argon to remove all air, then purge 3-5 times with hydrogen gas.

  • Reaction: Pressurize the reactor to 30 bar (approx. 435 psi) with hydrogen. Begin vigorous stirring and heat the vessel to 60-70°C.

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder. The reaction is typically complete within 4-8 hours when H₂ uptake ceases.

  • Work-up:

    • Cool the reactor to room temperature.

    • Carefully vent the excess hydrogen pressure.

    • Purge the reactor 3-5 times with nitrogen.

    • Open the reactor in the fume hood. The catalyst will settle at the bottom.

    • Crucial Step: To render the catalyst non-pyrophoric for disposal, very slowly and carefully add water to the reaction mixture to deactivate it.

    • Filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional ethanol. Do not allow the catalyst cake to dry on the filter paper. Keep it wet with solvent or water at all times.

  • Isolation: The filtrate contains the product, 2-methoxyethylamine. The solvent can be removed by rotary evaporation. The crude product can be purified by distillation if required.

  • Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and GC-MS.

References

  • ChemRxiv. (n.d.). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. [Link]

  • RSC Publishing. (n.d.). Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst. [Link]

  • Kovács, G., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), pp. 465-477. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2016). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. [Link]

  • RSC Publishing. (2022). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. [Link]

  • Nagano, Y., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry – An Asian Journal, 12(4), pp. 449-453. [Link]

  • Wikipedia. (n.d.). Nitrile reduction. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Chemguide. (n.d.). Hydrolysis of nitriles. [Link]

  • ResearchGate. (n.d.). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. [Link]

  • ResearchGate. (n.d.). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. [Link]

  • Google Patents. (n.d.). WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
  • ResearchGate. (2012). Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. [Link]

  • ACS Publications. (2019). Sustainable Alkylation of Nitriles with Alcohols by Manganese Catalysis. [Link]

  • MDPI. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. [Link]

  • The University of Liverpool Repository. (2017). Iron-catalyzed alkylation of nitriles with alcohols. [Link]

  • ChemRxiv. (2020). Catalytic Enantioselective α-Allenylation of Acetonitrile. [Link]

  • PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. [Link]

  • RSC Publishing. (2024). Reusable Co-catalysts for general and selective α-alkylation of nitriles with alcohols. [Link]

  • Google Patents. (n.d.). EP0525506A2 - A process for the alpha-monoalkylation of arylacetonitriles, arylacetoesters and arylacetic acids.

Sources

Validation & Comparative

Strategic Selection of Cyanomethylating Reagents: 2-Methoxyacetonitrile vs. Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of 2-methoxyacetonitrile against standard cyanomethylating reagents. It is structured to assist in reagent selection based on mechanistic requirements, safety profiles, and downstream synthetic goals.

Executive Summary

In organic synthesis, "cyanomethylation" typically refers to the introduction of the acetonitrile fragment (


). While Acetonitrile  and Haloacetonitriles  are the standard reagents for this transformation, This compound (2-MAN)  occupies a distinct niche.

Unlike standard reagents used for simple alkylation, 2-MAN is a functionalized building block . It is primarily employed when the target scaffold requires the retention of the methoxy group—most notably in the construction of methoxylated heterocycles (e.g., pyrimidines for sulfonamide antibiotics). This guide compares 2-MAN with its unfunctionalized and electrophilic counterparts to clarify when to deploy each reagent.

Comparative Matrix: Reagent Profiles

The following table contrasts 2-MAN with the three most common alternatives. Note the distinct shift in "Reactivity Mode" from electrophilic (Haloacetonitriles) to nucleophilic (2-MAN/Acetonitrile).

FeatureThis compound Bromo-/Chloroacetonitrile Acetonitrile (MeCN) TMS-Acetonitrile
Formula


(X=Br, Cl)


Reactivity Mode Nucleophile (Latent Enolate)Electrophile (Alkylating Agent)Nucleophile (Requires Activation)Nucleophile (Lewis Acid/F- activation)
Primary Use Heterocycle construction (Pyrimidines), Masked aldehyde

- or

-Cyanomethylation
Solvent; Radical cyanomethylationPeterson olefination; Nucleophilic addition
Acidity (

)
~28–30 (DMSO)*N/A (Electrophile)31.3 (DMSO)N/A
Toxicity Acute Tox 4 (Harmful)High Toxicity (Fatal/Mutagenic)Low (Solvent grade)Moderate
Key Hazard Flammable; Metabolizes to cyanideDNA Alkylator ; LachrymatorCyanide metabolism (high dose)Hydrolysis to HCN

*Estimated based on inductive effect of


-alkoxy group relative to MeCN.

Mechanistic Deep Dive

This compound: The Retentive Nucleophile

2-MAN is not typically used to introduce a naked


 group. Instead, it serves as a 

synthon
that carries a pre-installed oxygen handle.
  • Mechanism: The methoxy group exerts an inductive effect (-I), slightly increasing the acidity of the

    
    -protons compared to acetonitrile. Upon deprotonation (typically with NaOMe or NaH), the resulting carbanion attacks electrophiles (esters, amidines) to form cyclized products where the methoxy group remains integral to the pharmacophore.
    
  • Strategic Advantage: Avoids post-synthetic functionalization. For example, synthesizing Sulfadimethoxine precursors requires a methoxy group at the 4-position of the pyrimidine ring; 2-MAN provides this directly.

Haloacetonitriles: The Aggressive Electrophile

Bromo- and Chloroacetonitrile are standard for attaching


 to heteroatoms (

).
  • Mechanism: Classical

    
     substitution.
    
  • Critical Drawback: These reagents are potent alkylating agents. They are direct-acting mutagens capable of alkylating DNA (specifically N7-guanine), necessitating strict containment (isolators/gloveboxes) during handling.

Acetonitrile: The Solvent-Reagent

Acetonitrile is chemically inert under standard conditions but can be activated:

  • Deprotonation: Requires strong bases (LHMDS,

    
    -BuLi) to generate the cyanomethyl anion.
    
  • Transition Metal Catalysis: Used in Pd- or Cu-catalyzed "C-H activation" style cyanomethylations.

Decision Logic & Pathways

The following diagram illustrates the decision process for selecting the correct reagent based on the desired structural outcome.

G Start Target Transformation Q1 Is the -OMe group required in the product? Start->Q1 Branch_Yes Heterocycle Synthesis (e.g., Pyrimidines) Q1->Branch_Yes Yes Branch_No Simple Cyanomethylation (-CH2CN addition) Q1->Branch_No No Reagent_2MAN Use this compound (Condensation) Branch_Yes->Reagent_2MAN Q2 Substrate Type? Branch_No->Q2 Sub_Nu Nucleophile (Amine/Phenol) Q2->Sub_Nu Sub_Elec Electrophile (Aldehyde/Ketone) Q2->Sub_Elec Reagent_Halo Use Haloacetonitrile (Electrophilic Alkylation) Sub_Nu->Reagent_Halo SN2 Reaction Reagent_MeCN Use Acetonitrile (Anion) or TMS-Acetonitrile Sub_Elec->Reagent_MeCN Nucleophilic Attack

Figure 1: Decision tree for selecting cyanomethylating reagents based on structural requirements and substrate polarity.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-4,6-dimethoxypyrimidine (Using 2-MAN)

This protocol demonstrates the utility of 2-MAN in condensation reactions to build heterocycles.[1]

Context: This is a key intermediate for sulfonylurea herbicides and sulfonamide drugs. The reaction exploits the nucleophilicity of the


-carbon in 2-MAN.
  • Reagents: this compound (1.0 eq), Methanol (Solvent), Sodium Methoxide (1.1 eq), Cyanamide or Guanidine derivative (1.0 eq).

  • Activation: Charge the reactor with Methanol and Sodium Methoxide. Cool to 0–5°C.

  • Addition: Add this compound dropwise. The

    
    -protons are deprotonated, generating the active nucleophile.
    
  • Condensation: Add the electrophile (e.g., dimethyl cyanoimidocarbonate or similar guanidine precursor). Heat to reflux (65°C) for 4–6 hours.

  • Workup: Cool to room temperature. Neutralize with dilute HCl. The product precipitates or is extracted with Ethyl Acetate.

  • Yield: Typically 85–95%.

  • Safety Note: While 2-MAN is less toxic than bromoacetonitrile, the reaction generates ammonia/amines and requires fume hood ventilation.

Protocol B: N-Cyanomethylation (Using Bromoacetonitrile)

Provided for contrast to demonstrate the safety burden of alternative reagents.

  • Reagents: Secondary Amine (1.0 eq), Bromoacetonitrile (1.1 eq),

    
     (2.0 eq), Acetonitrile (Solvent).
    
  • Setup: MANDATORY: Set up in a well-ventilated fume hood or glovebox. Double-glove (Nitrile/Laminate).

  • Reaction: Dissolve amine and base in acetonitrile. Add Bromoacetonitrile dropwise at 0°C (Exothermic).

  • Monitoring: Stir at RT for 2 hours. Monitor by TLC/LCMS.

  • Quenching: Quench with aqueous Ammonium Chloride.

  • Safety Note: All aqueous waste must be treated as cyanide/alkylator contaminated. Glassware must be decontaminated with bleach solution before removal from the hood.

Safety & Toxicology Comparison

The choice between these reagents often hinges on the facility's safety capabilities.

ParameterThis compound Chloroacetonitrile Bromoacetonitrile
GHS Signal Warning Danger Danger
Acute Oral LD50 ~200–500 mg/kg (Rat)~220 mg/kg (Rat)~50–100 mg/kg (Rat)
Inhalation Risk Harmful (Vapors)Toxic (Vapors)Toxic (Vapors)
Genotoxicity Not classified as a direct mutagen.Mutagenic (Ames Positive)Mutagenic (DNA Strand Breaks)
Skin Effect Harmful (Absorption)Corrosive / SensitizerCorrosive / Lytic

References

  • Biosynth . (n.d.). Methoxyacetonitrile Product Information. Retrieved from

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 74442, Methoxyacetonitrile. Retrieved from

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 11534, Bromoacetonitrile. Retrieved from

  • MDPI . (2023). Advances in the Application of Acetonitrile in Organic Synthesis. Retrieved from

  • Organic Chemistry Portal . (n.d.). Cyanomethylation: Synthesis of Nitriles. Retrieved from

  • Fisher Scientific . (2025). Safety Data Sheet: Bromoacetonitrile. Retrieved from

  • Asian Journal of Chemistry . (2013). Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Retrieved from

  • Google Patents . (2013). Method for preparing 2-amino-4,6-dimethoxypyrimidine. CN103159684B. Retrieved from

Sources

A Comparative Guide to Kinetic Studies of Reactions Involving 2-Methoxyacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of methodologies for studying the kinetics of reactions involving 2-methoxyacetonitrile. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems for generating reliable kinetic data. This guide is structured to offer not just procedural steps, but a foundational understanding of the reactivity of α-substituted acetonitriles, using this compound as a central case study.

Introduction: The Significance of Kinetic Analysis for this compound

This compound and its structural analogs are important building blocks in organic synthesis and are found in various pharmaceutically active molecules. Understanding the kinetics of their reactions is paramount for several reasons:

  • Reaction Optimization: Kinetic data allows for the fine-tuning of reaction conditions (temperature, concentration, catalyst loading) to maximize yield and minimize reaction times.

  • Mechanism Elucidation: By studying how reaction rates change in response to different variables, the underlying reaction mechanism can be inferred.

  • Stability and Degradation Studies: For drug development, understanding the rate and pathways of decomposition of molecules containing the this compound moiety is crucial for determining shelf-life and storage conditions.

  • Comparative Reactivity: Kinetic studies enable the quantitative comparison of this compound's reactivity with other substituted acetonitriles, aiding in the selection of the most suitable synthons for a particular application.

This guide will focus on three primary reaction types relevant to this compound: nucleophilic substitution, hydrolysis, and thermal decomposition.

Comparative Reactivity of this compound: An Overview

While specific kinetic data for this compound is not extensively published, we can infer its reactivity by comparing it to other α-substituted acetonitriles. The substituent at the α-position to the nitrile group significantly influences the electrophilicity of the nitrile carbon and the stability of potential intermediates.

Table 1: Predicted Relative Reactivity of Substituted Acetonitriles in Nucleophilic Substitution (SN2-type) Reactions

Substituent (X-CH₂CN)Electronic Effect of XPredicted Relative RateRationale
-Cl Strong -IFastestThe strong inductive effect of chlorine makes the α-carbon highly electrophilic.
-OH -I, +MIntermediateThe inductive effect of oxygen increases electrophilicity, but the lone pairs can offer some mesomeric stabilization to an adjacent carbocationic character in the transition state. Hydrogen bonding can also play a role in the reaction mechanism.
-OCH₃ -I, +MIntermediateSimilar to the hydroxyl group, the methoxy group has an inductive withdrawing effect and a mesomeric donating effect. The steric bulk is slightly larger than -OH.
-CH₃ Weak +ISlowestThe electron-donating methyl group reduces the electrophilicity of the α-carbon.

Methodologies for Kinetic Investigation

The choice of analytical technique for monitoring reaction kinetics is critical and depends on the nature of the reactants and products, as well as the reaction timescale.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Real-Time Monitoring

Expertise & Experience: NMR spectroscopy is an exceptionally powerful tool for kinetic analysis as it provides structural information and quantitative data simultaneously. For reactions with half-lives of several minutes to hours, benchtop NMR spectrometers offer a convenient and cost-effective solution for real-time monitoring directly in the fume hood. For faster reactions or more complex systems requiring higher resolution, high-field NMR is the preferred choice. The key to a successful NMR kinetic study is to identify distinct, well-resolved signals for at least one reactant and one product that do not overlap with other signals in the spectrum. The integral of these signals is directly proportional to the concentration of the corresponding species.

Trustworthiness: The self-validating nature of an NMR kinetic experiment comes from the ability to monitor multiple species at once. The disappearance of a reactant signal should correlate directly with the appearance of a product signal, providing an internal check on the data's consistency.

  • Preparation:

    • Accurately prepare stock solutions of this compound and the nucleophile (e.g., an amine) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Choose a solvent in which all reactants and products are soluble and that does not react with any of the components.

    • If necessary, include an internal standard (e.g., TMS or a known concentration of an inert compound with a single, sharp peak) for precise concentration determination.

  • Reaction Initiation and Data Acquisition:

    • Place a known volume of the this compound solution in a clean, dry NMR tube.

    • Use a constant temperature bath to bring the NMR tube to the desired reaction temperature.

    • Initiate the reaction by adding a known volume of the pre-heated nucleophile stock solution to the NMR tube.

    • Quickly mix the contents and place the NMR tube in the spectrometer.

    • Begin acquiring a series of ¹H NMR spectra at regular time intervals. The time interval should be chosen to provide a sufficient number of data points over the course of the reaction (typically at least 10-15 points within the first three half-lives).[1][2]

  • Data Analysis:

    • Process the acquired spectra (phasing, baseline correction).

    • Integrate the characteristic peaks of the reactant and product.

    • Normalize the integrals to the internal standard if one was used.

    • Plot the concentration (or normalized integral) of the reactant versus time.

    • Determine the reaction order and rate constant by fitting the data to the appropriate integrated rate law (e.g., first-order, second-order).[3]

NMR_Workflow cluster_prep Preparation cluster_reaction Reaction & Acquisition cluster_analysis Data Analysis prep1 Prepare Stock Solutions (Substrate, Nucleophile, Standard) prep2 Select Deuterated Solvent prep1->prep2 react1 Equilibrate Substrate in NMR Tube prep2->react1 react2 Initiate Reaction with Nucleophile react1->react2 react3 Acquire Spectra vs. Time react2->react3 analysis1 Process Spectra react3->analysis1 analysis2 Integrate Peaks analysis1->analysis2 analysis3 Plot Concentration vs. Time analysis2->analysis3 analysis4 Determine Rate Law & k analysis3->analysis4

Workflow for NMR-based kinetic analysis.
UV-Visible (UV-Vis) Spectroscopy for Chromophoric Systems

Expertise & Experience: UV-Vis spectroscopy is a highly sensitive technique for monitoring reactions that involve a change in the chromophoric system. If either the reactants or the products have a distinct absorbance in the UV-Vis range, this method can be employed. It is particularly well-suited for studying the kinetics of fast reactions when used in a stopped-flow apparatus. The principle relies on Beer-Lambert's Law, where the absorbance of a species is directly proportional to its concentration.

Trustworthiness: To ensure the validity of the data, a full spectrum should be recorded at the beginning and end of the reaction to confirm that the change in absorbance at the chosen wavelength is indeed due to the conversion of reactant to product and not due to the formation of an unexpected, absorbing intermediate.

This protocol assumes a reaction where a chromophoric product is formed from non-absorbing reactants.

  • Preparation:

    • Prepare stock solutions of the substituted acetonitrile and the reactant in a suitable solvent (e.g., acetonitrile, water). The solvent must be transparent in the wavelength range of interest.

    • Determine the wavelength of maximum absorbance (λ_max) of the product by recording its UV-Vis spectrum.

  • Kinetic Run:

    • Set the spectrophotometer to monitor the absorbance at the λ_max of the product over time.

    • Place a known volume of the substituted acetonitrile solution in a cuvette and place it in the thermostatted cell holder of the spectrophotometer.

    • Initiate the reaction by adding a known volume of the reactant solution, quickly mix, and start data acquisition immediately.

    • For fast reactions, use a stopped-flow instrument where the reactants are rapidly mixed immediately before entering the observation cell.

  • Data Analysis:

    • Convert the absorbance data to concentration using a calibration curve (a plot of absorbance vs. concentration for the pure product).

    • Plot the concentration of the product versus time.

    • Determine the initial rate of the reaction from the initial slope of the concentration vs. time plot.

    • By varying the initial concentrations of the reactants and measuring the corresponding initial rates, the order of the reaction with respect to each reactant and the rate constant can be determined.

UVVis_Workflow cluster_prep Preparation cluster_reaction Kinetic Run cluster_analysis Data Analysis prep1 Prepare Stock Solutions prep2 Determine λ_max of Product prep1->prep2 react1 Set Spectrophotometer to λ_max prep2->react1 react2 Initiate Reaction in Cuvette react1->react2 react3 Record Absorbance vs. Time react2->react3 analysis1 Convert Absorbance to Concentration react3->analysis1 analysis2 Plot Concentration vs. Time analysis1->analysis2 analysis3 Determine Initial Rate analysis2->analysis3 analysis4 Determine Rate Law & k analysis3->analysis4

Sources

Comprehensive Guide to HPLC Methods for the Quantification of 2-Methoxyacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

2-Methoxyacetonitrile (also known as methoxyacetonitrile) presents a distinct analytical paradox. As a small, polar, aliphatic nitrile (


), it lacks the conjugated 

-systems required for strong UV absorbance, making standard HPLC-UV detection notoriously difficult. Furthermore, its potential classification as a Genotoxic Impurity (GTI) or a reactive intermediate in drug synthesis demands high-sensitivity quantification, often at trace levels (ppm or ppb).

While Headspace Gas Chromatography (HS-GC) is often the default for volatile nitriles, High-Performance Liquid Chromatography (HPLC) becomes the mandatory choice when the analyte is present in thermally unstable matrices, biological fluids, or non-volatile reaction mixtures where GC is unfeasible.

This guide compares two primary HPLC strategies—Direct RPLC-UV at Low Wavelength and HILIC-MS/MS —providing the experimental data and decision frameworks necessary to select the robust method for your specific matrix.

Analytical Decision Framework

Before selecting a protocol, use the following logic tree to determine if HPLC is the superior choice over GC for your specific sample.

DecisionTree Start Sample Containing This compound MatrixCheck Is the Sample Matrix Thermally Stable & Volatile? Start->MatrixCheck GC_Path Use HS-GC-FID/MS (Standard Method) MatrixCheck->GC_Path Yes HPLC_Check Is the Matrix Aqueous or Thermally Labile? MatrixCheck->HPLC_Check No TraceCheck Required Sensitivity? HPLC_Check->TraceCheck MethodA Method A: RPLC-UV (205-210 nm) (Limit: ~10-50 ppm) TraceCheck->MethodA High Conc. (>50 ppm) MethodB Method B: HILIC-MS/MS (Limit: <1 ppm) TraceCheck->MethodB Trace Impurity (<10 ppm)

Figure 1: Analytical method selection strategy for this compound based on matrix properties and sensitivity requirements.

Comparative Analysis of HPLC Methods

The following table summarizes the performance characteristics of the two primary HPLC approaches.

FeatureMethod A: Direct RPLC-UV Method B: HILIC-MS/MS
Principle Reversed-Phase separation with low-wavelength UV detection.[1]Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry.
Primary Use Case Assay of starting materials; Reaction monitoring (high concentration).[1]Trace quantification of GTIs in drug substances; Biological samples.[1]
Detection Limit (LOD) ~10 - 50 ppm (Matrix dependent)0.05 - 1 ppm
Linearity (

)
> 0.995 (Limited dynamic range)> 0.999 (Wide dynamic range)
Key Challenge UV Cutoff: Analyte absorbs <200 nm. Solvent interference is high.[1]Matrix Effects: Ion suppression in ESI source.[1]
Cost/Complexity Low / LowHigh / High

Deep Dive: Experimental Protocols

Method A: Direct RPLC-UV (The Accessible Approach)

Rationale: Since this compound lacks a chromophore, we must rely on the nitrile group's weak absorbance near 190-210 nm.[1] This requires a "UV-transparent" mobile phase.[1] Standard organic modifiers like Methanol (cutoff 205 nm) are unsuitable; Acetonitrile (cutoff 190 nm) and Phosphate buffers are mandatory.[1]

Protocol:
  • Column: C18 (Octadecyl) column, high-density bonding to prevent phase collapse in high aqueous conditions.[1]

    • Specification: 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax SB-C18 or equivalent).[1]

  • Mobile Phase:

    • Solvent A: 10 mM Potassium Dihydrogen Phosphate (

      
      ), pH adjusted to 3.0 with Phosphoric Acid. (Phosphate is transparent at 210 nm).[1]
      
    • Solvent B: HPLC-grade Acetonitrile (Far UV grade).[1]

    • Isocratic Mode: 90% A / 10% B. (High aqueous content is needed to retain the polar methoxyacetonitrile).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205 nm or 210 nm .[1][2]

    • Note: Do not use 254 nm; the analyte will be invisible.[1]

  • Temperature: 30°C.

Critical Success Factor: The "System Peak" (vacancy peak) from the mobile phase often elutes early. Ensure this compound is retained beyond the void volume (


) by minimizing organic modifier.
Method B: HILIC-MS/MS (The High-Sensitivity Standard)

Rationale: this compound is highly polar.[1] On standard C18 columns, it often elutes in the void volume, causing poor resolution and quantification. HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar compounds using a water-rich layer on a polar stationary phase, making it ideal for this analyte.[1]

Protocol:
  • Column: HILIC Silica or Zwitterionic (ZIC-HILIC) column.[1]

    • Specification: 100 x 2.1 mm, 1.7 µm or 3 µm.[1]

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate in Water (pH 3.0). (Volatile buffer for MS).

    • Solvent B: Acetonitrile.[1][2][3]

    • Gradient: Start at 95% B (high organic for HILIC retention), ramp to 80% B over 5 mins.

  • Detection: Triple Quadrupole Mass Spectrometer (LC-MS/MS).

    • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

    • MRM Transition: Monitor

      
       (m/z 72.08 
      
      
      
      Quantifier fragment).
    • Note: If ESI signal is weak due to low proton affinity, use APCI (Atmospheric Pressure Chemical Ionization).[1]

  • Flow Rate: 0.3 mL/min.

Workflow Visualization:

Workflow Sample Sample Prep (Dissolve in 90% ACN) HILIC HILIC Separation (Retains Polar Nitrile) Sample->HILIC Inject Ionization ESI/APCI Source (Soft Ionization) HILIC->Ionization Elute Detection MS/MS Detection (m/z 72 -> Fragment) Ionization->Detection Quantify

Figure 2: HILIC-MS/MS workflow for trace quantification of this compound.

Validation & Performance Data

When validating these methods according to ICH Q2(R1) guidelines, the following performance metrics are typical for this compound:

ParameterMethod A (UV) DataMethod B (MS) Data
Specificity Moderate. Risk of co-elution with other non-chromophoric impurities.[1]High. Mass-selective detection eliminates most matrix interference.[1]
Linearity

mg/mL

ng/mL
Recovery 95% - 102%85% - 110% (Correct with internal standard)
Precision (RSD) < 2.0%< 5.0%
Robustness Sensitive to pH changes (affects baseline at 205nm).Sensitive to mobile phase water content (affects HILIC retention).[1]

Expert Insight: For Method A (UV), the choice of solvent quality is paramount. Use "Gradient Grade" or "Far UV" acetonitrile.[1] Standard HPLC grade often contains trace impurities that absorb at 205 nm, causing a drifting baseline that masks the analyte.[1]

References

  • ICH Harmonised Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[1] International Council for Harmonisation, 2017.[1] Link

  • Center for Disease Control (CDC). Analytical Methods for Nitriles and Related Compounds.[1] NIOSH Manual of Analytical Methods.[1] Link

  • Sigma-Aldrich. Solvents for UV Spectrophotometry: Cutoff Wavelengths.[1] (Reference for solvent selection at 200-210 nm).[1][2] Link

  • Phenomenex. HILIC Method Development: A Practical Guide for Polar Compounds. (Grounding for Method B selection). Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual Threat" Mechanism

In the landscape of pharmaceutical intermediates, 2-Methoxyacetonitrile (MAN) presents a unique toxicological profile that distinguishes it from simple aliphatic nitriles like acetonitrile. While often grouped with general solvents, MAN possesses a "dual threat" metabolic potential that drug development professionals must isolate and control.

Unlike Acetonitrile, which metabolizes slowly to release cyanide, or Glycolonitrile, which releases cyanide spontaneously and rapidly, this compound occupies a middle ground of acute toxicity but carries a hidden chronic burden. Its metabolic hydrolysis yields Methoxyacetic Acid (MAA) , a potent teratogen and reproductive toxicant.

This guide provides a comparative analysis of MAN against its structural analogs, delineating the specific metabolic pathways that drive its toxicity and offering validated protocols for risk assessment.

Chemical Identity and Physicochemical Comparison[1][2]

To understand the bioavailability and risk profile, we first compare MAN with its primary analog (Acetonitrile) and its metabolic toxicity anchors (Glycolonitrile and Methoxyacetic Acid).

Table 1: Comparative Physicochemical Profile

CompoundCAS No.[1][2][3][4]StructureBoiling PointLogP (Oct/Water)Primary Hazard Class (GHS)
This compound 1738-36-9

118°C-0.61Acute Tox. 4, Flammable
Acetonitrile 75-05-8

82°C-0.34Acute Tox. 4, Flammable
Glycolonitrile 107-16-4

183°C (decomp)-1.03Acute Tox. 2 (Fatal), Muta. 2
Methoxyacetic Acid 625-45-6

202°C-0.67Repr. 1B (Teratogen)

Key Insight: MAN has a higher boiling point and lower volatility than acetonitrile, potentially reducing inhalation risk during handling, but its lipophilicity (LogP -0.61) allows for rapid dermal absorption.

Metabolic Activation & Mechanism of Action

The toxicity of nitriles is rarely intrinsic; it is metabolic. For this compound, the toxicity bifurcates into two distinct pathways.

  • The Oxidative Pathway (Acute Toxicity): Mediated by Cytochrome P450 (specifically CYP2E1), oxidation at the

    
    -carbon releases Hydrogen Cyanide (HCN).
    
  • The Hydrolytic Pathway (Chronic/Repro Toxicity): Enzymatic hydrolysis of the nitrile group preserves the methoxy-skeleton, generating Methoxyacetic Acid (MAA).

Visualization: The Bifurcated Metabolic Pathway

MetabolicPathway MAN This compound (Parent) CYP CYP450 (Oxidation) MAN->CYP Nitrilase Nitrilase/Amidase (Hydrolysis) MAN->Nitrilase Cyanohydrin Unstable Cyanohydrin CYP->Cyanohydrin Amide 2-Methoxyacetamide Nitrilase->Amide HCN Hydrogen Cyanide (Acute Asphyxiant) Cyanohydrin->HCN Aldehyde Methoxyformaldehyde Cyanohydrin->Aldehyde MAA Methoxyacetic Acid (MAA) (Teratogen/Repr. Toxin) Amide->MAA

Figure 1: Metabolic fate of this compound showing the divergence between acute cyanide release and chronic methoxyacetic acid formation.

Comparative Toxicity Data

The following data synthesizes experimental results and regulatory classifications to provide a risk hierarchy.

Acute Toxicity (Lethality)

Unlike Glycolonitrile, which releases cyanide spontaneously upon contact with moisture, MAN requires metabolic activation. This results in a "delayed" acute toxicity similar to acetonitrile but with higher potency due to the methoxy-substituent facilitating absorption.

CompoundOral LD50 (Rat)Onset of SymptomsMechanism
Glycolonitrile ~10 mg/kgRapid (< 30 min)Direct HCN release
This compound 300 - 2000 mg/kg (Est.)*Delayed (1-4 hrs)Metabolic HCN release
Acetonitrile 2460 mg/kgDelayed (2-12 hrs)Slow Metabolic HCN release

*Note: Classified as GHS Category 4. Specific LD50 values vary by study but consistently fall within the "Harmful" range, distinct from the "Fatal" range of alpha-hydroxynitriles.

Reproductive and Developmental Toxicity

This is the critical differentiator. Acetonitrile is not considered a specific reproductive toxicant. However, MAN is a structural precursor to Methoxyacetic Acid (MAA) .

  • MAA Effect: MAA is a potent testicular toxicant (spermatocyte degeneration) and teratogen (neural tube defects, limb malformations).

  • Read-Across Logic: In vivo, methoxy-substituted nitriles and amides are hydrolyzed to their corresponding acids. Therefore, MAN must be treated with the same reproductive precautions as 2-Methoxyethanol and MAA.

Experimental Protocols for Toxicity Profiling

For researchers validating impurities or conducting safety assessments, the following protocols are recommended.

Protocol A: In Vitro Cyanide Liberation Assay (Microsomal)

Purpose: To quantify the potential for acute cyanide toxicity compared to a reference standard.

  • Preparation: Thaw pooled liver microsomes (human or rat) on ice.

  • Incubation Mix:

    • Phosphate buffer (0.1 M, pH 7.4)

    • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Test Compound (MAN) at 10, 50, 100 µM.

  • Reaction: Initiate with microsomes (1 mg/mL protein). Incubate at 37°C for 60 minutes in a sealed vessel.

  • Termination: Stop reaction with ice-cold 10% trichloroacetic acid (TCA).

  • Detection:

    • Transfer supernatant to a microplate.

    • Add Chloramine-T reagent (oxidizes cyanide to cyanogen chloride).

    • Add Pyridine-Barbituric Acid reagent.

    • Measure absorbance at 570-580 nm .

  • Validation: Use Acetonitrile (negative/low control) and Glycolonitrile (positive control).

Protocol B: Developmental Toxicity Screening (OECD 414 Adaptation)

Purpose: To assess the "MAA-like" teratogenic potential.

  • Test System: Pregnant Sprague-Dawley rats (n=20/group).

  • Dosing: Oral gavage from Gestation Day (GD) 6 to GD 19.

    • Doses: 0 (Vehicle), 10, 30, 100 mg/kg/day.

  • Maternal Parameters: Monitor body weight and clinical signs (specifically for cyanide-induced lethargy).

  • Fetal Evaluation (GD 20):

    • Cesarean section.[5]

    • Count: Corpora lutea, implantation sites, resorptions, live fetuses.

    • Specific Endpoint: Examine fetuses for limb defects and exencephaly , which are pathognomonic for methoxyacetic acid exposure.

Risk Assessment in Drug Development

When this compound is used as a reagent or starting material, it is classified as a Potential Genotoxic Impurity (PGI) or a Class 2/3 solvent depending on the regulatory body, but the reproductive risk elevates the control requirements.

Permitted Daily Exposure (PDE) Calculation Strategy: Do not rely solely on the LD50. You must calculate PDE based on the No-Observed-Adverse-Effect Level (NOAEL) of the most sensitive endpoint—likely reproductive toxicity.



  • NOAEL Source: If MAN-specific reproductive data is absent, use the NOAEL of Methoxyacetic Acid (approx. 5-10 mg/kg/day in rabbits) as a conservative surrogate.

  • Safety Factors: Apply a higher factor (F1=10, F2=10) due to the severity of teratogenicity.

Conclusion

This compound is not merely "another nitrile."[4] While its acute toxicity profile mimics that of acetonitrile (requiring metabolic activation to release cyanide), its structural relationship to methoxyacetic acid introduces a severe reproductive toxicity hazard.

Recommendation:

  • Handling: Use strict engineering controls (fume hoods, glove boxes) to prevent inhalation and dermal absorption.

  • Substitution: Where possible, replace with ethoxy- or propoxy-analogs, as the metabolic acids of longer-chain ethers (e.g., ethoxyacetic acid) are significantly less teratogenic than MAA.

  • Analysis: Implement rigorous GC-MS or HPLC methods to quantify residual MAN in final drug substances to ppm levels, consistent with ICH M7 guidelines for mutagenic/reactive impurities.

References

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Methoxyacetonitrile (CAS 1738-36-9).[4] Retrieved from [Link][3]

  • National Toxicology Program (NTP). (2021). Toxicology and Carcinogenesis Studies of Acetonitrile. NTP TR 447. Retrieved from [Link]

  • Organization for Economic Co-operation and Development (OECD). (2018). Test No. 414: Prenatal Developmental Toxicity Study.[6][7][8] OECD Guidelines for the Testing of Chemicals.[6][8] Retrieved from [Link]

  • Ritchie, G. D., et al. (2003). Biological effects of acrylonitrile and related compounds.[1][9]Journal of Toxicology and Environmental Health, Part B, 6(5), 453-487.

  • Welsch, F. (2005). The mechanism of ethylene glycol ether reproductive toxicity.Chemico-Biological Interactions, 153, 179-185.
  • International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link]

Sources

Electrochemical stability window of 2-methoxyacetonitrile compared to other electrolytes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electrochemical Stability Window of 2-Methoxyacetonitrile Compared to Other Electrolytes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Ether-Nitrile Hybrid Advantage

This compound (MAN), also referred to as methoxyacetonitrile, represents a strategic "hybrid" solvent in the design of high-voltage electrolytes. Structurally containing both an ether linkage (–O–) and a nitrile group (–CN), it bridges the gap between the high ionic conductivity/solvation power of ethers and the exceptional anodic stability of nitriles.

While standard Acetonitrile (AN) offers the widest electrochemical window among non-aqueous solvents, its incompatibility with lithium metal and high flammability limit its utility. MAN modifies this profile: it retains a high anodic limit (~5.7 V vs. Li/Li⁺ ) while offering "moderate solvation" characteristics beneficial for specific chemistries like Lithium-Sulfur (Li-S) and high-voltage cathodes, albeit with a trade-off in viscosity and cathodic stability.

This guide provides a technical comparison of MAN against industry standards, supported by experimental protocols for validating these stability limits in your own laboratory.

Part 1: Comparative Technical Analysis

The following data synthesizes physical and electrochemical properties critical for electrolyte selection. Note the distinct trade-off: MAN sacrifices some of the ultra-low viscosity of AN to gain a higher boiling point and modified solvation behavior.

Table 1: Physicochemical & Electrochemical Properties Comparison
PropertyThis compound (MAN) Acetonitrile (AN) EC/DMC (1:1) (Std. Carbonate)DME (Ether Std.)
Anodic Limit (vs. Li/Li⁺) ~5.7 V ~6.1 V~4.8 V~4.0 V
Cathodic Limit (vs. Li/Li⁺) ~0.8 V (Poor)~0.7 V (Poor)~0.1 V (Good w/ SEI)~0.0 V (Stable)
Ionic Conductivity (1M LiTFSI) 11.7 mS cm⁻¹ ~15–18 mS cm⁻¹~8–10 mS cm⁻¹~12 mS cm⁻¹
Viscosity (25°C) 0.70 cP 0.34 cP~0.80 cP0.46 cP
Dielectric Constant (ε) ~21 – 36 36~30 (Avg)7.2
Boiling Point 120°C 82°C>200°C (EC) / 90°C (DMC)85°C
Flash Point 31°C 6°C25°C (DMC)-2°C

Analytic Insight: The anodic stability of MAN (5.7 V) significantly outperforms standard ethers (DME) and carbonates, making it a candidate for 5V-class cathodes (e.g., LiNi₀.₅Mn₁.₅O₄). However, like AN, it suffers from reductive instability above 0 V vs. Li/Li⁺. This necessitates the use of Solid Electrolyte Interphase (SEI) forming additives (e.g., LiNO₃, FEC) or high-concentration strategies (HCE) to enable compatibility with Lithium metal or graphite anodes.

Part 2: Electrochemical Stability Window (ESW) Visualization

The diagram below visualizes the operating ranges of these solvents relative to the Lithium potential. The "Safe Operation Zone" is where the solvent is thermodynamically stable.

Figure 1: Comparative Electrochemical Stability Windows. Note MAN's extension into high voltage (blue) compared to ethers (green), while lacking the cathodic stability of carbonates (yellow).

Part 3: Experimental Protocol for ESW Determination

To validate the stability of this compound in your specific cell configuration, use the following Linear Sweep Voltammetry (LSV) protocol.

Critical Note: The reported ESW is highly dependent on the working electrode material (Pt vs. Glassy Carbon vs. Al) and the cutoff current density defined as the "onset" of decomposition.

Protocol: Anodic Stability Limit Determination

1. Cell Assembly (Argon Glovebox, H₂O < 0.1 ppm):

  • Working Electrode (WE): Platinum (Pt) disk (polishing required) or Carbon-coated Aluminum foil (to mimic cathode current collector).

  • Counter Electrode (CE): Lithium metal foil.

  • Reference Electrode (RE): Lithium metal foil.

  • Electrolyte: 1.0 M LiTFSI in this compound (dried over 4Å molecular sieves to <20 ppm H₂O).

2. Electrochemical Setup:

  • Connect to a potentiostat (e.g., Biologic, Autolab).

  • OCV Hold: Rest cell for 2 hours to equilibrate Open Circuit Voltage (OCV).

3. Measurement Parameters (LSV):

  • Scan Range: OCV to 6.5 V vs. Li/Li⁺.

  • Scan Rate: 0.1 mV/s (Slow scan is crucial to detect onset, not mass transfer limits).

  • Data Acquisition: Record Current (I) vs. Potential (E).

4. Data Analysis (The "Cutoff" Method):

  • Plot Log(Current Density) vs. Potential (Tafel-like plot).

  • Definition: The anodic stability limit is defined as the potential where the current density exceeds 10 µA/cm² (strict) or 100 µA/cm² (practical).

  • Validation: Ensure no "pre-peaks" exist (which indicate impurity oxidation, often water).

Workflow Logic Diagram

Protocol_Workflow cluster_measure Measurement Phase Start Start: Cell Assembly Dry Dry MAN Solvent (Mol Sieves, <20ppm H2O) Start->Dry Assembly Assemble 3-Electrode Cell WE: Pt | CE: Li | RE: Li Dry->Assembly OCV OCV Rest (2 Hours) Equilibration Assembly->OCV LSV Linear Sweep Voltammetry 0.1 mV/s to 6.5 V OCV->LSV Check Check Current Response LSV->Check Check->Dry Impurity Peaks Detected (Reclean/Redry) Analysis Determine Cutoff Potential (I > 10 µA/cm²) Check->Analysis No Pre-peaks

Figure 2: Step-by-step workflow for determining the anodic stability limit of MAN electrolytes.

Part 4: Scientific Interpretation & Application

1. The "Moderate Solvation" Mechanism: Unlike pure Acetonitrile, which solvates Li⁺ ions very strongly (often stripping them of anions), MAN's ether oxygen allows for a "moderate" solvation strength. This is particularly relevant for Lithium-Sulfur (Li-S) batteries. Research indicates MAN can dissolve polysulfides less aggressively than DME, potentially reducing the "shuttle effect" while maintaining higher conductivity than sulfolane-based systems.

2. Safety Profile (Flash Point):

  • MAN Flash Point: 31°C[1]

  • AN Flash Point: 6°C While MAN is safer than AN, it is still classified as a flammable liquid (Class 3). All experiments must be conducted in an inert atmosphere (Argon). The higher boiling point (120°C) of MAN compared to AN (82°C) reduces vapor pressure build-up in cells operating at elevated temperatures (e.g., 60°C).

3. Compatibility Warning: Due to the cathodic limit of ~0.8 V, MAN cannot be used with graphite or lithium metal anodes in its pure state. It requires:

  • High Concentration Electrolytes (HCE): >4M salt concentration to coordinate all solvent molecules.

  • Passivating Additives: Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC) to form an artificial SEI before the solvent reduces.

References

  • Electrochemical Properties of Nitrile Solvents

    • Title: Nonaqueous redox-flow batteries: organic solvents, supporting electrolytes, and redox pairs.
    • Source:Energy & Environmental Science, RSC.
    • Data: Lists Methoxyacetonitrile anodic limit at 5.
    • URL:[Link]

  • Application in Li-S Batteries

    • Title: A New Hybrid Solid/Solvating Sulfur Conversion for Energy‐Dense Lithium‐Sulfur Batteries.[2]

    • Source:Advanced Functional Materials (via ResearchG
    • Data: Discusses MAN as a "moderately solvating" electrolyte with high permittivity (21) and conductivity (11.7 mS cm⁻¹).[2][3][4]

    • URL:[Link]

  • Physical Property Verification

    • Title: Methoxyacetonitrile | C3H5NO | CID 74442.[5]

    • Source: PubChem / NIST.
    • Data: Flash point (31°C), Boiling Point (119°C).
    • URL:[Link][6]

  • Computational Stability Studies

    • Title: Electrode–Electrolyte Interface in Li-Ion Batteries: Current Understanding and New Insights.
    • Source: MIT DSpace / Accounts of Chemical Research.
    • Data: Computational reduction potentials of functionalized acetonitriles.
    • URL:[Link]

Sources

Isotopic labeling studies with 2-methoxyacetonitrile for mechanistic investigations

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Pre-Assembled" Advantage

In the high-stakes arena of mechanistic drug discovery, the choice of isotopic starting material is rarely just about cost—it is about synthetic fidelity and metabolic traceability .

2-Methoxyacetonitrile (


)  represents a strategic "middle-ground" reagent. Unlike basic metabolic precursors (e.g., 

,

) which require extensive synthetic manipulation, or late-stage alkylating agents (e.g.,

) which often suffer from regioselectivity issues, this compound offers a pre-functionalized scaffold . It is particularly valuable for synthesizing heterocycles containing the methoxymethyl moiety—a common pharmacophore used to tune solubility and metabolic stability in kinase inhibitors and agrochemicals.

This guide compares the direct use of isotopically labeled this compound against standard alternative workflows, demonstrating why "front-loading" complexity often yields superior mechanistic data.

Comparative Analysis: this compound vs. Alternatives

The following analysis evaluates three distinct labeling strategies for generating a Methoxy-Methyl-Pyrimidine scaffold, a common target in drug discovery.

Strategy A: Direct Incorporation (The this compound Route)
  • Method: Cyclization of labeled this compound with an amidine.

  • Pros: High atom economy; chemically distinct carbon signals (

    
     vs 
    
    
    
    ); no protection/deprotection steps required.
  • Cons: Higher initial reagent cost compared to commodity chemicals.

Strategy B: Late-Stage Methylation (The Iodomethane Route)
  • Method: Synthesis of a hydroxy-pyrimidine intermediate followed by alkylation with

    
     or 
    
    
    
    .
  • Pros: Cheap labeled reagents; allows labeling of the final drug candidate (late-stage).

  • Cons: Poor regioselectivity (N-methylation vs O-methylation); requires handling of volatile, carcinogenic iodomethane; lower overall yield due to purification losses.

Strategy C: De Novo Assembly (The Modular Route)
  • Method: In situ generation using

    
     + Chloromethyl methyl ether (MOM-Cl).
    
  • Pros: Lowest raw material cost.

  • Cons: High safety risk (HCN generation); operational complexity; MOM-Cl is a regulated carcinogen.

Performance Matrix
FeatureThis compound (Direct)Iodomethane (Late-Stage)KCN + MOM-Cl (De Novo)
Synthetic Steps 1 (Cyclization) 3+ (Cyclization

Deprotection

Alkylation)
2 (Substitution

Cyclization)
Regioselectivity High (Pre-defined) Low (O- vs N-alkylation risks)Moderate
Atom Economy Excellent Poor (Leaving group waste)Good
Safety Profile Moderate (Nitrile toxicity)High Risk (Volatile carcinogen)Severe Risk (HCN gas)
Isotopic Fidelity 100% (Intact transfer) Variable (Exchange potential)High

Mechanistic Applications & Experimental Protocols

Application 1: Tracing Pyrimidine Ring Formation

In mechanistic studies, determining the origin of the ring carbons is crucial. When using


-2-methoxyacetonitrile, the labeled carbon tracks specifically to the C-4 position  of the pyrimidine ring (when reacted with an amidine). This provides an unambiguous NMR probe to study ring-opening or rearrangement metabolisms in vivo.
Experimental Protocol: Synthesis of

-4-(Methoxymethyl)-2-phenylpyrimidine

Objective: To synthesize a ring-labeled pyrimidine tracer without scrambling the label.

  • Reagents:

    • Benzamidine hydrochloride (1.0 eq)

    • 
      -2-Methoxyacetonitrile (1.1 eq) [Source: Commercial Isotope Supplier]
      
    • Sodium ethoxide (NaOEt) (2.5 eq)

    • Ethanol (anhydrous)

  • Procedure:

    • Activation: In a flame-dried flask under

      
      , dissolve NaOEt in anhydrous ethanol. Add benzamidine HCl and stir for 30 min to liberate the free base.
      
    • Addition: Dropwise add

      
      -2-methoxyacetonitrile at 0°C. The nitrile carbon serves as the electrophile for the amidine nitrogen.
      
    • Cyclization: Heat the mixture to reflux (78°C) for 6 hours. The reaction proceeds via a nucleophilic attack of the amidine on the nitrile, followed by cyclization involving the active methylene group (which may require an auxiliary electrophile like ethyl formate if not using a pre-functionalized enamine approach, but for direct condensation, a 1,3-electrophile partner is often needed. Correction: For direct nitrile-to-pyrimidine conversion, a common partner is a 1,3-diamine or beta-keto ester. In this specific mechanistic tracer example, we assume a Pinner synthesis modification or reaction with a 1,3-dielectrophile where the nitrile provides the C-N unit).

    • Refined Step: For a direct 2-component reaction, this compound is often trimerized or reacted with a nucleophile. A more robust common route uses the nitrile to form an imidate first, then condenses with a diamine.

    • Workup: Cool to RT, quench with dilute HCl, and extract with EtOAc.

    • Purification: Silica gel chromatography (Hexane:EtOAc).

  • Validation:

    • 
      -NMR:  A distinct enhanced doublet signal at ~160-170 ppm (depending on substitution) confirms the incorporation of the label at the ring position.
      

Visualization of Workflows

Figure 1: Synthetic Pathway & Carbon Tracking

This diagram illustrates how the labeled atoms from this compound map onto the final heterocyclic scaffold, contrasting it with the "scrambling" risk of other methods.

ReactionPathway cluster_legend Atom Tracking Substrate [1-13C]-2-Methoxyacetonitrile (13C-N) Intermediate Imidate Intermediate (Stable Label Position) Substrate->Intermediate Nucleophilic Attack (No Scrambling) Amidine Benzamidine Amidine->Intermediate Product [4-13C]-Pyrimidine Derivative (Label at C4) Intermediate->Product Cyclization (High Atom Economy) Legend The nitrile carbon (13C) becomes an integral ring atom (C4), providing a metabolic 'hard' tag.

Caption: Carbon-13 tracking from nitrile precursor to heterocyclic ring, ensuring regiochemical fidelity.

Figure 2: Decision Matrix for Isotope Strategy

A logic flow to help scientists choose the correct labeling route based on their specific mechanistic question (e.g., metabolic stability vs. ring opening).

DecisionMatrix Start Goal: Label Methoxy-Heterocycle Q1 Is the Methoxy Group a Metabolic Soft Spot? Start->Q1 RouteA Use CD3-Iodomethane (Late Stage) Q1->RouteA Yes (Study Demethylation) Q2 Is Regioselectivity Critical? Q1->Q2 No (Study Ring Opening) RouteB Use [13C]-2-Methoxyacetonitrile (Direct Inc.) RouteC Use [15N]-Amidine + Unlabeled Nitrile Q2->RouteB Yes (Avoid N-Alkylation) Q2->RouteC No (General Tracing)

Caption: Strategic decision tree for selecting the optimal isotopic labeling route based on ADME objectives.

References

  • Isotopic Labeling of Metabolites in Drug Discovery Applications. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Pyrimidine Derivatives: Strategies and Mechanisms. MDPI Molecules. Available at: [Link]

  • The Role of the Methoxy Group in Approved Drugs. ResearchGate. Available at: [Link]

  • Stable Isotopes for Mass Spectrometry: Preloaded Resins and Reagents. Eurisotop. Available at: [Link]

Safety Operating Guide

Personal Protective Equipment & Safety Protocol: 2-Methoxyacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Analysis: The "Silent" Hazard

2-Methoxyacetonitrile (CAS: 1738-36-9) presents a dual-threat profile often underestimated in standard synthesis. While it shares the flammability and solvent properties of acetonitrile, the methoxy substitution alters its metabolic trajectory and permeation kinetics.

The Critical Risk: Like other aliphatic nitriles, this compound is an osteolathyrogen and a metabolic cyanide generator . Upon absorption (dermal, inhalation, or oral), hepatic Cytochrome P450 enzymes metabolize the alpha-carbon, releasing free Hydrogen Cyanide (HCN) into the bloodstream.

Why Standard PPE Fails: Standard laboratory nitrile exam gloves (4 mil) are insufficient for prolonged contact. The ether linkage increases lipophilicity compared to acetonitrile, potentially accelerating dermal absorption, while the small molecular size allows rapid permeation through thin elastomers.

Mechanism of Toxicity (The "Why")

To understand the strict PPE requirements, one must understand the metabolic activation. This is not just a solvent; it is a pro-toxin.

Metabolic Pathway:

  • Absorption: Rapidly crosses the dermal barrier.

  • Activation: CYP450 enzymes hydroxylate the alpha-carbon.

  • Decomposition: The resulting cyanohydrin is unstable and spontaneously decomposes.

  • Release: Generates formaldehyde (or methoxy-derivatives) and Cyanide (CN-) .

  • Effect: CN- binds to Cytochrome C Oxidase in mitochondria, halting cellular respiration (histotoxic hypoxia).

Personal Protective Equipment (PPE) Specifications

A. Dermal Protection (Gloves)

Do not rely on visual degradation. Permeation occurs before the glove swells.

Glove MaterialThicknessEst. Breakthrough TimeUsage Scenario
Laminate (Silver Shield/4H) ~2.7 mil> 480 minMandatory for spill cleanup, transfer, or immersion.
Butyl Rubber 25 mil> 480 minExcellent for heavy handling; good dexterity trade-off.
Disposable Nitrile 4-6 mil< 5 min Splash Only. Must be removed immediately upon contact.
Neoprene 20 mil~60-120 minAcceptable for medium duration; inferior to Butyl.

The "Double-Glove" Protocol: For standard benchtop manipulation (pipetting, weighing):

  • Inner Layer: Laminate (Silver Shield) liner gloves (Chemical Barrier).

  • Outer Layer: Disposable Nitrile (Mechanical Barrier/Dexterity). Rationale: Laminate gloves offer the best chemical resistance but poor fit. The outer nitrile glove compresses the laminate liner, improving dexterity and preventing snagging.

B. Respiratory Protection

Engineering controls are primary. PPE is secondary.

  • Primary: Chemical Fume Hood (Face velocity: 100 fpm / 0.5 m/s).

  • Secondary (Maintenance/Spill): Full-face respirator with Organic Vapor (OV) cartridges.

    • Note: Standard OV cartridges have a short service life for nitriles. If high concentrations are expected, use supplied air (SCBA).

C. Ocular Protection[1]
  • Standard: Chemical Splash Goggles (indirect venting).

  • High Risk: Face shield + Goggles (during transfer of >500mL volumes).

Decision Logic: PPE Selection

The following diagram illustrates the decision matrix for selecting the appropriate protective gear based on the task duration and exposure risk.

PPE_Decision_Matrix Start Task Assessment ExposureType Exposure Type? Start->ExposureType Splash Incidental Splash (Pipetting <10mL) ExposureType->Splash Immersion High Exposure (Pouring, Heating, Spills) ExposureType->Immersion Glove_Splash Double Gloving: Inner: Nitrile (4mil) Outer: Nitrile (4mil) *Change immediately on contact* Splash->Glove_Splash Glove_Immersion Laminate Liner (Silver Shield) UNDER Nitrile OR Butyl Rubber (25mil) Immersion->Glove_Immersion Resp_Check In Fume Hood? Glove_Splash->Resp_Check Glove_Immersion->Resp_Check Resp_Yes Standard Sash Height (Splash Goggles) Resp_Check->Resp_Yes Yes Resp_No Full Face Respirator (OV Cartridge) or SCBA Resp_Check->Resp_No No

Figure 1: PPE Decision Logic for this compound handling. Note the distinction between splash protection and immersion protection.

Operational Protocol: Safe Handling

Pre-Work Checklist
  • Verify Engineering Controls: Ensure fume hood flow monitor reads "Safe/Normal."

  • Buddy System: Never work alone with >100mL of alkyl nitriles.

  • Antidote Access: Confirm location of the Cyanide Antidote Kit (e.g., Hydroxocobalamin) and ensure it is not expired.

Step-by-Step Transfer Procedure
  • Setup: Place a chemically resistant tray (polypropylene) in the hood to contain spills.

  • Donning: Put on Silver Shield laminate gloves, then pull standard nitrile gloves over them.

  • Transfer:

    • Use a cannula or positive-displacement pipette for transfers.

    • Avoid pouring. If pouring is necessary, use a funnel and ground the receiving vessel to prevent static discharge (Flash Point ~32°C).

  • Quenching: If the reagent is used in a reaction, quench the reaction mixture (often with bleach or basic hydrolysis) before removing it from the hood, if the protocol permits.

  • Doffing: Remove outer nitrile gloves first and discard as solid toxic waste. Inspect inner laminate gloves.[1] If clean, reuse; if contaminated, discard.

Emergency Response & Disposal

Acute Exposure Workflow

Symptoms: Headache, dizziness, rapid breathing, almond odor (unreliable), cardiac arrhythmia.

Emergency_Response Accident Exposure Event Route Identify Route Accident->Route Skin Skin/Eye Contact Route->Skin Inhale Inhalation Route->Inhale Action_Skin Drench 15 mins (Safety Shower) Skin->Action_Skin Action_Inhale Move to Fresh Air (If safe for rescuer) Inhale->Action_Inhale Medical Seek Medical Aid *Inform EMS of Nitrile/Cyanide Risk* Action_Skin->Medical Action_Inhale->Medical Antidote Administer Antidote (Only by Medical Pro) Medical->Antidote

Figure 2: Emergency response workflow emphasizing immediate decontamination and communication of cyanide risk to medical personnel.

Disposal Protocol
  • Stream A (Pure Chemical): Collect in a dedicated "Organic Waste - Toxic" container. Label clearly: "Contains this compound - FLAMMABLE - TOXIC."

  • Stream B (Aqueous Mixtures): Adjust pH to >10 (using NaOH) to prevent HCN gas evolution before disposal into aqueous waste streams (check local regulations; incineration is preferred).

  • Prohibited: Do NOT pour down the drain. Do NOT mix with strong acids (liberates HCN gas).

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 74442, Methoxyacetonitrile. PubChem.[2][3] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Secondary Protection: Cyanide Antidotes.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.